Penao
Beschreibung
Structure
2D Structure
Eigenschaften
CAS-Nummer |
1192411-43-0 |
|---|---|
Molekularformel |
C13H19AsN2O5S |
Molekulargewicht |
390.29 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[2-(4-dihydroxyarsanylanilino)-2-oxoethyl]sulfanyl-3-methylbutanoic acid |
InChI |
InChI=1S/C13H19AsN2O5S/c1-13(2,11(15)12(18)19)22-7-10(17)16-9-5-3-8(4-6-9)14(20)21/h3-6,11,20-21H,7,15H2,1-2H3,(H,16,17)(H,18,19)/t11-/m0/s1 |
InChI-Schlüssel |
BTIKNFALDXFWCX-NSHDSACASA-N |
Isomerische SMILES |
CC(C)([C@H](C(=O)O)N)SCC(=O)NC1=CC=C(C=C1)[As](O)O |
Kanonische SMILES |
CC(C)(C(C(=O)O)N)SCC(=O)NC1=CC=C(C=C1)[As](O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Anti-Cancer Mechanism of PENAO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PENAO (4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid) is a novel, second-generation peptide arsenical demonstrating significant potential as an anti-cancer therapeutic. This document provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular target and the subsequent cellular signaling pathways it modulates. It is intended to serve as a technical resource, consolidating available preclinical and clinical data, detailing experimental methodologies, and visualizing key mechanistic pathways to facilitate further research and development.
Introduction
This compound is an investigational anti-cancer agent developed to overcome limitations of earlier arsenical compounds.[1][2] It exhibits enhanced cellular accumulation and anti-proliferative activity compared to its predecessor, GSAO.[2][3] Preclinical studies have demonstrated its efficacy in a range of cancer models, including glioblastoma, ovarian, breast, and pancreatic cancers.[2] A Phase I clinical trial in patients with advanced solid tumors has been completed, and further clinical investigation is underway. This guide delves into the fundamental mechanism by which this compound exerts its anti-neoplastic effects.
Core Mechanism of Action: Targeting Mitochondrial Adenine Nucleotide Translocase (ANT)
The primary mechanism of action of this compound is the targeted inhibition of the adenine nucleotide translocase (ANT), a critical protein located in the inner mitochondrial membrane.
Molecular Interaction with ANT
This compound enters tumor cells and accumulates in the mitochondria. There, its active arsenic molecule covalently cross-links two amino acid residues on the ANT protein. This covalent modification inactivates the transporter.
Downstream Cellular Consequences of ANT Inhibition
The inactivation of ANT by this compound triggers a cascade of events that culminate in cancer cell death:
-
Disruption of Mitochondrial Bioenergetics: ANT is responsible for the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane. By inhibiting ANT, this compound blocks the transport of ATP from the mitochondrial matrix to the cytoplasm, thereby disrupting the energy supply for cellular processes.
-
Induction of Oxidative Stress: The disruption of the mitochondrial electron transport chain, a consequence of ANT inhibition, leads to an increase in the production of reactive oxygen species (ROS). This surge in ROS induces significant oxidative stress within the cancer cells.
-
Initiation of Apoptosis: The combination of energy depletion and heightened oxidative stress triggers the intrinsic pathway of apoptosis. This compound has been shown to increase the activity of caspases 3 and 9, leading to PARP cleavage and programmed cell death. It also induces the mitochondrial permeability transition pore, further promoting apoptosis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and a general workflow for assessing its anti-cancer activity.
Caption: this compound's mechanism of action targeting mitochondrial ANT.
References
The Role of PENAO in Targeting Cancer-Specific Mitochondrial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit profound metabolic reprogramming, creating vulnerabilities that can be exploited for therapeutic intervention. One of the most prominent alterations is the increased reliance on glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic shift is intricately linked to mitochondrial function. PENAO (4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid) is a novel investigational drug that selectively targets the mitochondria of cancer cells, disrupting their aberrant metabolism and inducing cell death. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in targeting cancer-specific mitochondrial metabolism, detailed experimental protocols for its evaluation, and a summary of key quantitative data.
Introduction to this compound
This compound is a second-generation organoarsenical compound designed to overcome the limitations of its predecessor, GSAO. It has demonstrated potent anti-cancer activity in a variety of preclinical models, including ovarian, breast, pancreatic, and glioblastoma cancers. This compound is currently in clinical development, with a Phase I trial having been completed in patients with advanced solid tumors. A key feature of this compound is its ability to selectively accumulate in tumor cells and target their mitochondria.
Mechanism of Action: Targeting the Adenine Nucleotide Translocase (ANT)
The primary molecular target of this compound is the Adenine Nucleotide Translocase (ANT) , a protein located on the inner mitochondrial membrane. ANT plays a crucial role in cellular energy metabolism by facilitating the exchange of adenosine diphosphate (ADP) from the cytoplasm for adenosine triphosphate (ATP) generated in the mitochondrial matrix.
This compound's mechanism of action involves several key steps:
-
Cellular Uptake: this compound rapidly enters tumor cells, showing an accumulation rate 85-fold faster than its predecessor, GSAO.
-
Mitochondrial Accumulation: Once inside the cell, this compound accumulates in the mitochondria.
-
Covalent Inhibition of ANT: The trivalent arsenical moiety of this compound covalently cross-links two specific cysteine residues, Cys57 and Cys257, on the matrix-facing side of ANT. This binding inactivates the transporter.
-
Disruption of Mitochondrial Metabolism: The inactivation of ANT has profound consequences for cancer cell metabolism:
-
Inhibition of Glycolysis: By blocking the export of mitochondrial ATP, this compound effectively cuts off the supply of ATP to hexokinase II (HKII), an enzyme critical for the first step of glycolysis that is often overexpressed and bound to the outer mitochondrial membrane in cancer cells. This leads to an inhibition of the high glycolytic rate characteristic of many cancers.
-
Mitochondrial Permeability Transition Pore (mPTP) Opening: The interaction of this compound with ANT is thought to trigger the opening of the mPTP, leading to the dissipation of the mitochondrial membrane potential.
-
-
Induction of Oxidative Stress and Apoptosis: The disruption of mitochondrial function leads to an increase in reactive oxygen species (ROS) and the activation of the intrinsic apoptotic pathway, ultimately resulting in cancer cell death.
The following diagram illustrates the signaling pathway of this compound's action:
The Chemical Landscape of PENAO: A Technical Guide to its Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penao, chemically known as 4-(N-(S-penicillaminylacetyl)amino) phenylarsonous acid, is a novel anti-cancer agent that has demonstrated significant potential in preclinical and clinical studies.[1][2] This technical guide provides an in-depth overview of this compound's chemical structure, a detailed methodology for its synthesis, and a summary of its mechanism of action as a mitochondrial inhibitor. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the field of oncology and drug development.
Chemical Structure and Properties
This compound is an organoarsenical compound with the molecular formula C13H19AsN2O5S.[3][4] Its structure features a phenylarsonous acid moiety linked to a penicillamine-derived acetyl amino group. This unique combination of a trivalent arsenic species and an amino acid derivative is crucial for its biological activity.
| Property | Value |
| IUPAC Name | (2S)-2-amino-3-[[2-[(4-arsonophenyl)amino]-2-oxoethyl]sulfanyl]-3-methylbutanoic acid |
| Molecular Formula | C13H19AsN2O5S |
| Molecular Weight | 390.29 g/mol |
| CAS Number | 1192411-43-0 |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the initial modification of p-arsanilic acid, followed by reduction and subsequent conjugation with D-penicillamine.[5]
Synthesis Workflow
Caption: A high-level overview of the three-step synthesis of this compound.
Detailed Experimental Protocol
The synthesis of this compound is carried out in three main steps as described by Dilda et al. with some modifications.
Step 1: Synthesis of the Precursor BRAA
-
Suspend p-Arsanilic acid (46.09 mmol) in 50 mL of Milli-Q water.
-
Add a solution of sodium carbonate (69.09 mmol) in 50 mL of Milli-Q water to the suspension.
-
Cool the resulting slightly yellow solution to 0–5 °C in an ice bath.
-
Slowly add bromoacetyl bromide (92.12 mmol) over a period of 10 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield the BRAA precursor.
Step 2: Reduction of BRAA to BRAO
-
Suspend the BRAA precursor in a mixture of hydrobromic acid, sodium iodide, and sulfuric acid.
-
Stir the reaction mixture until the reduction is complete, which can be monitored by thin-layer chromatography.
-
Isolate the BRAO intermediate by filtration and wash with a suitable solvent.
Step 3: Synthesis of this compound
-
React the BRAO intermediate with D-penicillamine in an appropriate solvent system.
-
The reaction is typically carried out at room temperature and stirred for several hours.
-
The final product, this compound, is purified by column chromatography to yield a white solid.
Mechanism of Action: Mitochondrial Inhibition
This compound exerts its anti-cancer effects by targeting the mitochondria, the powerhouse of the cell. Specifically, it inhibits the adenine nucleotide translocator (ANT), a key protein in the inner mitochondrial membrane responsible for the exchange of ATP and ADP.
Signaling Pathway
References
- 1. A phase 1 trial of 4-(N-(S-penicillaminylacetyl)amino)-phenylarsonous acid (this compound) in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beronigroup.com [beronigroup.com]
- 3. Synthesis of medicinally relevant terpenes: reducing the cost and time of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
Delving into PENAO: A Technical Guide to its Early-Stage Research for Glioblastoma Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The current standard of care offers limited efficacy, highlighting the urgent need for novel therapeutic strategies. This technical guide explores the promising early-stage research of PENAO (4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid), a novel mitochondria-targeted agent, in the context of glioblastoma treatment. This compound selectively targets the adenine nucleotide translocase (ANT) on the inner mitochondrial membrane, a protein often upregulated in cancer cells, leading to a cascade of events culminating in apoptotic cell death.[1][2][3] This document provides a comprehensive overview of the preclinical data, outlines key experimental methodologies, and visualizes the proposed mechanisms of action to support further investigation and development of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in glioblastoma models.
Table 1: In Vitro Anti-proliferative Activity of this compound in Glioblastoma Cell Lines [1][2]
| Cell Line Type | Number of Cell Lines | IC50 Range (µM) | Comparison to Temozolomide | Selectivity vs. Normal Cells |
| Commercial and Primary Patient-Derived | 13 | 0.3 - 4.5 | Up to 440-fold more potent | Up to 50-fold (MRC5 lung fibroblasts), 23-fold (astrocytes) more specific |
| Established Cell Lines | 5 | 1 - 10 | - | - |
| Primary Glioma Cells | 4 | 0.5 - 2 | - | - |
Table 2: In Vivo Efficacy of this compound in Glioblastoma Xenograft Mouse Models
| This compound Dosage | Tumor Model | Key Findings |
| 1 mg/kg/day | Subcutaneous | 8 partial and 2 complete tumor remissions in 10 mice. |
| 3 mg/kg/day | Subcutaneous | Significant inhibition of tumor size (7 partial and 3 complete responses). |
| Not Specified | Orthotopic Intracranial | Combination with Temozolomide resulted in a significant extension of median survival. |
Table 3: Synergistic Effects of this compound with Other Agents
| Combination Agent | Effect on this compound Efficacy | Mechanism |
| Sulfasalazine (Glutathione Inhibitor) | Up to 93% increase in cell death. | Inhibition of the glutathione system, which is involved in detoxifying ROS. |
| ABCC1/2 Transporter Inhibitors | Up to 472-fold increase in efficacy. | This compound is a substrate of these multidrug resistance proteins; inhibition prevents its efflux from cancer cells. |
| Dichloroacetate (DCA) | Synergistic inhibition of cell proliferation and >2-fold increase in apoptosis. | Simultaneous blocking of both oxidative phosphorylation (by this compound) and glycolysis (by DCA). |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the early-stage research of this compound for glioblastoma. These protocols are intended as a guide and would require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Glioblastoma cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of this compound concentrations (e.g., 0.1 to 100 µM) for a specified duration (e.g., 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Subcutaneous Glioblastoma Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Human glioblastoma cells (e.g., U87MG) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into control and treatment groups. This compound is administered at specified doses (e.g., 1 or 3 mg/kg/day) via a suitable route (e.g., intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor tissues are then harvested for further analysis.
Immunohistochemistry for Ki67 and TUNEL Staining
These staining methods are used to assess cell proliferation and apoptosis, respectively, in tumor tissues.
-
Tissue Preparation: Harvested tumor tissues are fixed in formalin, embedded in paraffin, and sectioned.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).
-
Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against Ki67 (for proliferation) or processed using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit (for apoptosis).
-
Secondary Antibody and Detection: For Ki67, a labeled secondary antibody is applied, followed by a detection reagent (e.g., DAB). For TUNEL, the manufacturer's protocol is followed for labeling and detection.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Analysis: The percentage of Ki67-positive or TUNEL-positive cells is quantified by microscopy.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis in Glioblastoma Cells
Caption: this compound's mechanism of action in glioblastoma cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound's in vivo efficacy.
Logical Relationship of this compound Synergism
Caption: Synergistic interactions of this compound with other agents.
Conclusion and Future Directions
The early-stage research on this compound presents a compelling case for its further development as a therapeutic agent for glioblastoma. Its novel mechanism of action, potent anti-tumor activity, ability to cross the blood-brain barrier, and synergistic potential with other agents are all highly encouraging. While a Phase I clinical trial is reportedly underway, the detailed protocol and results are not yet publicly available. Future research should focus on elucidating the full pharmacokinetic and pharmacodynamic profile of this compound in brain tumors, identifying predictive biomarkers of response, and optimizing combination therapies to maximize its efficacy. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for more effective treatments for glioblastoma.
References
Penao: A Second-Generation Peptide Arsenical Targeting Mitochondrial Bioenergetics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Penao, or 4-(N-(S-penicillaminylacetyl)amino)-phenylarsonous acid, is a novel, second-generation peptide arsenical compound that has demonstrated significant potential as an anti-cancer therapeutic. By specifically targeting the adenine nucleotide translocase (ANT) on the inner mitochondrial membrane, this compound disrupts cellular bioenergetics, leading to apoptosis in malignant cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, preclinical and clinical data, and detailed experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting cancer metabolism.
Introduction
The unique metabolic phenotype of cancer cells, characterized by a reliance on aerobic glycolysis, presents a compelling target for therapeutic intervention. Mitochondria, as the central hub of cellular metabolism, play a pivotal role in this altered metabolic state. This compound is a rationally designed peptide arsenical that exploits this metabolic vulnerability. As a second-generation compound, it builds upon the experience of earlier arsenicals, offering a potentially improved therapeutic index. This document will delve into the core scientific and technical aspects of this compound, providing a detailed resource for the scientific community.
Mechanism of Action
This compound's primary molecular target is the adenine nucleotide translocase (ANT) , an integral protein of the inner mitochondrial membrane responsible for the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm.
The trivalent arsenical moiety of this compound forms a covalent bond with two specific cysteine residues, Cys57 and Cys257, on the ANT protein. This cross-linking event inactivates the translocase, leading to a cascade of downstream effects:
-
Inhibition of Oxidative Phosphorylation: The disruption of ADP/ATP exchange cripples the cell's primary energy production machinery.
-
Induction of Mitochondrial Permeability Transition (MPT): Inactivation of ANT is a potent trigger for the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential.
-
Release of Pro-Apoptotic Factors: The opening of the mPTP allows for the release of cytochrome c and other pro-apoptotic molecules from the intermembrane space into the cytoplasm.
-
Caspase Activation and Apoptosis: Cytosolic cytochrome c initiates the formation of the apoptosome and the activation of the caspase cascade, culminating in programmed cell death.
Furthermore, preclinical studies have indicated that this compound's mechanism of action may also involve the inhibition of the PDGFRα/PI3K/mTOR signaling pathway, a critical regulator of cell growth and survival.
Signaling Pathway Diagram
Caption: this compound's mechanism of action targeting mitochondrial ANT and the PI3K/mTOR pathway.
Synthesis and Structure
The chemical name for this compound is 4-(N-(S-penicillaminylacetyl)amino)-phenylarsonous acid. Its synthesis involves the formation of an amide bond between the acetyl group of S-penicillaminylacetic acid and the amino group of 4-aminophenylarsonous acid. While a detailed, publicly available, step-by-step synthesis protocol is not available, the general principles of peptide-arsenical conjugation would apply. This typically involves standard peptide coupling chemistry.
Synthesis Workflow
Caption: Generalized workflow for the synthesis of this compound.
Preclinical Data
This compound has undergone extensive preclinical evaluation in a variety of cancer models, demonstrating potent anti-proliferative and pro-apoptotic activity.
In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) of this compound has been determined in a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U87 | Glioblastoma | 0.3 - 4.5 | |
| U251 | Glioblastoma | 0.3 - 4.5 | |
| SF295 | Glioblastoma | 0.3 - 4.5 | |
| A172 | Glioblastoma | 0.3 - 4.5 | |
| T98G | Glioblastoma | 0.3 - 4.5 | |
| HSJD-DIPG007 | Diffuse Intrinsic Pontine Glioma | ~3 |
In Vivo Efficacy
In vivo studies using xenograft models have corroborated the in vitro findings, showing significant tumor growth inhibition.
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Citation |
| Nude Mice | Glioblastoma (subcutaneous xenograft) | 3 mg/kg/day | Significant inhibition of tumor size (7 partial and 3 complete responses) |
Pharmacokinetics
Preclinical pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
| Parameter | Value | Animal Model | Citation |
| Bioavailability | Readily crosses the blood-brain barrier | Mice | |
| Distribution | Accumulates specifically in tumor tissue | Mice |
Clinical Data
A Phase I clinical trial of this compound has been completed in patients with advanced solid tumors.
Phase I Trial Summary
| Parameter | Details | Citation |
| Trial Design | Open-label, dose-escalation study | |
| Patient Population | 26 patients with advanced solid tumors | |
| Dosing | Continuous intravenous infusion, starting at 2 mg/m²/day | |
| Maximum Tolerated Dose (MTD) | Not reached; highest dose tested was 9 mg/m²/day | |
| Dose-Limiting Toxicity (DLT) | Fatigue (observed in one patient at the highest dose) | |
| Efficacy | No objective responses, but two patients had stable disease for up to 7 months | |
| Pharmacokinetics | Long half-life of 9-19 days |
The unexpectedly long half-life led to the discontinuation of the continuous infusion schedule. Future clinical development will likely explore intermittent dosing schedules.
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of this compound. Specific parameters may require optimization for different cell lines or experimental systems.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the IC50 of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Experimental Workflow: In Vitro Cytotoxicity
Foundational Science of Mitochondrial Targeting: A Technical Guide
Disclaimer: Initial searches for a technology specifically named "Penao's mitochondrial targeting" did not yield any publicly available scientific information. Therefore, this guide focuses on the well-established and foundational principles of mitochondrial targeting, providing a comprehensive overview for researchers, scientists, and drug development professionals. The strategies and data presented are based on widely published and validated methods in the field.
Introduction: The Rationale for Mitochondrial Targeting
Mitochondria are central regulators of cellular metabolism, energy production, and programmed cell death (apoptosis). Their dysfunction is implicated in a wide range of human diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This central role makes mitochondria a compelling therapeutic target. By selectively delivering therapeutic agents to mitochondria, it is possible to enhance efficacy while minimizing off-target side effects. The primary strategies for mitochondrial targeting leverage the unique electrochemical properties of the organelle or its natural protein import machinery.
Core Mechanisms of Mitochondrial Targeting
Two predominant strategies have emerged for the targeted delivery of small molecules and biologics to mitochondria: the use of delocalized lipophilic cations (DLCs) and mitochondria-penetrating peptides (MPPs).
Delocalized Lipophilic Cations (DLCs): The Triphenylphosphonium (TPP) Example
The most widely used DLC for mitochondrial targeting is the triphenylphosphonium (TPP) cation. The foundational science behind TPP-mediated targeting lies in the significant negative mitochondrial membrane potential (ΔΨm), which is approximately -180 mV in the mitochondrial matrix relative to the cytoplasm.
This large potential difference acts as a strong driving force for the accumulation of positively charged molecules. TPP, with its delocalized positive charge distributed over three phenyl rings, is sufficiently lipophilic to cross the inner mitochondrial membrane. This combination of positive charge and lipophilicity leads to a substantial, often 100- to 1000-fold, accumulation of TPP-conjugated molecules within the mitochondrial matrix compared to the cytoplasm.
Logical Relationship of TPP-Mediated Mitochondrial Targeting
Caption: Workflow of TPP-conjugated drug accumulation in mitochondria.
Mitochondria-Penetrating Peptides (MPPs)
Mitochondria-penetrating peptides are another class of targeting moieties that can deliver a variety of cargo, including small molecules, proteins, and nucleic acids, into mitochondria. These peptides are typically short, cationic, and often feature an alternating pattern of hydrophobic and cationic amino acids. This amphipathic nature allows them to interact with and traverse the mitochondrial membranes. Unlike TPP, the uptake mechanism of MPPs is not solely dependent on the mitochondrial membrane potential, although it can play a role. Some MPPs are thought to be internalized via endocytosis followed by escape into the cytoplasm and subsequent mitochondrial import, while others may directly translocate across the plasma and mitochondrial membranes.
Quantitative Data on Mitochondrial Targeting
The efficiency of mitochondrial targeting can be quantified by measuring the accumulation of the targeted agent within the mitochondria. This is often expressed as an accumulation ratio or compared to the uptake of a non-targeted control compound.
| Targeting Moiety | Cargo | Cell Line | Accumulation Ratio (Mitochondria vs. Cytoplasm) | Reference |
| Triphenylphosphonium (TPP) | Hydroxyl derivative | Rat Liver Mitochondria | ~250-fold | |
| Triphenylphosphonium (TPP) | Benzyl derivative | Rat Liver Mitochondria | ~400-fold | |
| mtLOS3 (MTS) | Losartan | - | Pearson's Correlation: 0.59, Mander's Overlap: 0.88 | |
| scrLOS (scrambled control) | Losartan | - | Pearson's Correlation: 0.17, Mander's Overlap: 0.70 |
| Treatment | Cell Line | Parameter | Result | Reference |
| TPP-PA (18 µM) | PANC-1 | Mitochondrial Membrane Potential (JC-1 Red/Green Ratio) | Significant Decrease | |
| TPP-PA | PANC-1 | Intracellular ROS | Time-dependent Increase | |
| MitoTEMPO | Ischemic Reperfusion Kidney Injury (mice) | Renal Protection | Superior to SKQ1 | |
| SKQ1 | Ischemic Reperfusion Kidney Injury (mice) | Renal Protection | Less effective than MitoTEMPO |
Experimental Protocols
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay by Flow Cytometry
This protocol describes the use of the JC-1 dye, a ratiometric fluorescent probe, to measure changes in ΔΨm. In healthy, energized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
Cells of interest
-
6-well plates
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
JC-1 staining solution
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Treatment: Treat cells with the experimental compound at various concentrations and for the desired duration. Include a vehicle control and a positive control (e.g., 10 µM FCCP for 5-10 minutes).
-
Cell Harvesting: After treatment, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
JC-1 Staining: Centrifuge the cells and resuspend the pellet in 500 µL of pre-warmed medium containing JC-1 dye (final concentration typically 2 µM). Incubate at 37°C for 15-30 minutes in the dark.
-
Washing: Centrifuge the stained cells, discard the supernatant, and wash once with PBS.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in 500 µL of PBS and analyze immediately on a flow cytometer with 488 nm excitation. Detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Experimental Workflow for JC-1 Assay
Caption: Step-by-step workflow for the JC-1 mitochondrial membrane potential assay.
Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration. The "Mito Stress Test" involves the sequential injection of mitochondrial inhibitors to dissect key parameters of mitochondrial function.
Materials:
-
Seahorse XF cell culture microplate
-
Seahorse XF Analyzer
-
Culture medium
-
Seahorse XF Calibrant
-
Assay medium (e.g., unbuffered DMEM)
-
Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere.
-
Hydrate Sensor Cartridge: On the day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
-
Prepare Inhibitor Plate: On the day of the assay, load the injection ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A at optimized concentrations.
-
Equilibrate Cells: Replace the culture medium with pre-warmed assay medium and incubate the cells at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.
-
Run Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the measurement protocol. The instrument will measure the basal OCR, then sequentially inject the inhibitors and measure the corresponding changes in OCR.
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Caspase Activity Assay (Fluorometric)
This assay measures the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis. The assay utilizes a substrate that, when cleaved by the active caspase, releases a fluorescent molecule.
Materials:
-
Cells of interest
-
Culture medium
-
Lysis buffer
-
Reaction buffer
-
Caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
Fluorometric plate reader
Procedure:
-
Induce Apoptosis: Treat cells with the experimental compound to induce apoptosis. Include appropriate controls.
-
Cell Lysis: Harvest and count the cells. Resuspend the cell pellet in chilled lysis buffer and incubate on ice for 10 minutes.
-
Prepare Reaction: Centrifuge the lysate to pellet debris. To the supernatant, add reaction buffer containing DTT and the fluorogenic caspase substrate.
-
Incubate: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Measure Fluorescence: Measure the fluorescence of the released fluorophore using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~380/440 nm for AMC).
-
Data Analysis: The fluorescence intensity is proportional to the caspase activity in the sample.
Signaling Pathways in Mitochondrial-Targeted Therapies
Mitochondrial-targeted agents often exert their therapeutic effects by modulating key signaling pathways that emanate from or converge on the mitochondria. A common mechanism is the induction of reactive oxygen species (ROS), which can trigger apoptotic cell death.
ROS-Mediated Apoptotic Signaling
Elevated mitochondrial ROS can lead to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Active caspase-9, in turn, activates downstream effector caspases like caspase-3,
An In-depth Technical Guide to Penao: Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penao, or 4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid, is a novel, second-generation peptide arsenical emerging as a promising anti-cancer agent. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It is designed to furnish researchers, scientists, and drug development professionals with in-depth information, including detailed experimental protocols, quantitative preclinical and clinical data, and a thorough examination of its molecular signaling pathways.
Introduction
This compound is an investigational medicinal product developed as a potential treatment for cancers that are resistant to standard therapies or for which no standard treatment exists.[1] It was initially developed by The University of New South Wales and is currently under clinical development.[2] this compound represents a significant advancement from its predecessor, GSAO, demonstrating substantially increased cellular accumulation and anti-tumor efficacy.[3][4]
Discovery and Development
The development of this compound was driven by the need for more effective anti-cancer agents that can overcome mechanisms of drug resistance. It is a second-generation compound of GSAO, designed to have improved pharmacological properties.[4] this compound Pty Ltd, a collaboration between Beroni Group and the University of New South Wales, holds the exclusive license for the research, development, and commercialization of this compound. Preclinical studies have demonstrated its activity in a variety of cancers, including ovarian, breast, and pancreatic cancer. A Phase I clinical trial in patients with advanced solid tumors has been completed, and further clinical development is underway.
Mechanism of Action: Targeting Mitochondrial Adenine Nucleotide Translocase
This compound exerts its anti-cancer effects by selectively targeting the adenine nucleotide translocase (ANT) located on the inner mitochondrial membrane. ANT is a critical protein that facilitates the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm.
The mechanism of action involves the following key steps:
-
Cellular Entry and Mitochondrial Accumulation : this compound enters tumor cells and accumulates in the mitochondria.
-
Covalent Binding to ANT : The trivalent arsenical moiety of this compound covalently cross-links two cysteine residues, Cys57 and Cys257, on the ANT protein.
-
Inactivation of ANT : This cross-linking inactivates the transporter function of ANT.
-
Inhibition of Glucose Metabolism : The inactivation of ANT blocks the delivery of mitochondrial ATP to hexokinase II, an enzyme crucial for the first step of glycolysis. This leads to an inhibition of glucose metabolism in cancer cells.
-
Induction of Mitochondrial Permeability Transition : The inhibition of ANT triggers the opening of the mitochondrial permeability transition pore (mPTP).
-
Induction of Oxidative Stress and Apoptosis : The opening of the mPTP leads to depolarization of the mitochondrial membrane, an increase in reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c, ultimately inducing mitochondria-mediated apoptosis.
Figure 1: this compound's signaling pathway leading to apoptosis.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity in a panel of glioblastoma cell lines.
| Cell Line Type | Number of Cell Lines | IC50 Range (µM) | Reference |
| Glioblastoma | 13 | 0.3 - 4.5 |
This compound was found to be significantly more potent than the standard-of-care chemotherapeutic for glioblastoma, temozolomide. It also showed greater specificity for cancer cells over normal cells.
| Comparison | Fold-Potency/Specificity | Reference |
| More potent than temozolomide | 440-fold | |
| More specific than for normal lung fibroblasts (MRC5) | Up to 50-fold | |
| More specific than for normal astrocytes | Up to 23-fold |
In Vivo Efficacy
In a subcutaneous glioblastoma xenograft mouse model, administration of this compound resulted in significant inhibition of tumor growth.
| Animal Model | This compound Dose | Outcome | Reference |
| Mice with subcutaneous glioblastoma xenografts | 3 mg/kg/day | Significant inhibition of tumor size (7 partial and 3 complete responses) |
Pharmacokinetics in Sprague-Dawley Rats
The toxicokinetics of this compound were investigated in Sprague-Dawley rats.
| Dose | Key Findings | Reference |
| 3.3 mg/kg (daily intravenous) | Well tolerated | |
| 10 mg/kg (daily intravenous) | Significant toxicity, primarily in males |
| Pharmacokinetic Parameter | Value | Reference |
| Elimination half-life | 0.4 - 1.7 h | |
| Volume of distribution | 0.25 - 0.88 L/kg |
Clinical Development
A Phase I clinical trial of this compound administered as a continuous intravenous infusion (CIVI) has been conducted in patients with advanced solid tumors.
| Parameter | Details | Reference |
| Number of Patients | 26 | |
| Dose Levels | 8 | |
| Maximum Administered Dose | 9 mg/m²/day | |
| Dose-Limiting Toxicity (DLT) | Fatigue (observed in one patient at the highest dose) | |
| Objective Responses | None observed, but two patients had stable disease for up to 7 months | |
| Pharmacokinetic Half-life | 9-19 days |
The unexpectedly long half-life led to the discontinuation of the CIVI dosing schedule, with future clinical development planning to use an intermittent dosing schedule.
Experimental Protocols
Cell Viability Assay (WST-1 Assay)
This protocol is a representative method for assessing the anti-proliferative activity of this compound.
Figure 2: Workflow for a cell viability assay.
-
Cell Seeding : Glioblastoma cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Compound Addition : this compound is serially diluted in culture medium and added to the wells to achieve a range of final concentrations.
-
Incubation : The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
WST-1 Addition : 10 µL of WST-1 reagent is added to each well.
-
Final Incubation : The plates are incubated for an additional 1-4 hours.
-
Absorbance Measurement : The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of cell viability against the log of the this compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol outlines a method for quantifying apoptosis induced by this compound.
-
Cell Treatment : Glioblastoma cells are treated with this compound at various concentrations for 48 hours.
-
Cell Harvesting : Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining : The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry : The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Subcutaneous Glioblastoma Xenograft Model
This protocol describes a representative in vivo efficacy study.
-
Cell Implantation : 5 x 10^6 glioblastoma cells are injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment : Mice are randomized into control and treatment groups. The treatment group receives daily intraperitoneal injections of this compound (e.g., 3 mg/kg).
-
Tumor Measurement : Tumor volume is measured every 2-3 days using calipers.
-
Endpoint : The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., Ki67 and TUNEL staining).
Conclusion
This compound is a promising novel anti-cancer agent with a unique mechanism of action that targets mitochondrial function in tumor cells. Its potent preclinical efficacy and manageable safety profile in early clinical trials suggest its potential as a valuable therapeutic option for patients with advanced solid tumors, particularly glioblastoma. Further clinical investigation with an optimized dosing schedule is warranted to fully elucidate its therapeutic potential.
References
- 1. A phase 1 trial of 4-(N-(S-penicillaminylacetyl)amino)-phenylarsonous acid (this compound) in patients with advanced solid tumours : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 2. The tumour metabolism inhibitors GSAO and this compound react with cysteines 57 and 257 of mitochondrial adenine nucleotide translocase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Patient-Derived Xenograft Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Role of Adenine Nucleotide Translocase in the Efficacy of Penao
For Researchers, Scientists, and Drug Development Professionals
Abstract: Penao (4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid) is an investigational small molecule inhibitor of adenine nucleotide translocase (ANT) currently under evaluation for the treatment of advanced solid tumors.[1][2] This document provides a comprehensive technical overview of the proposed mechanism of action, preclinical data, and key experimental protocols related to this compound's interaction with ANT. By targeting a central component of mitochondrial metabolism and apoptosis, this compound represents a promising strategy in oncology.[1][3]
Introduction: this compound and the Therapeutic Rationale for Targeting ANT
This compound is a second-generation organic arsenical compound designed to selectively target mitochondrial metabolism in cancer cells.[3] Its primary molecular target is the adenine nucleotide translocase (ANT), an integral protein of the inner mitochondrial membrane.
ANT fulfills a dual role critical to cell fate:
-
Bioenergetics: It facilitates the exchange of mitochondrial ATP for cytosolic ADP, a vital process for cellular energy homeostasis.
-
Apoptosis Regulation: ANT is a key component of the mitochondrial permeability transition pore (mPTP). Under cellular stress, conformational changes in ANT can lead to mPTP opening, dissipation of the mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c, and subsequent activation of the caspase cascade leading to programmed cell death.
Cancer cells often exhibit altered mitochondrial metabolism and resistance to apoptosis. The isoform ANT2 (SLC25A5) is frequently overexpressed in tumors and is associated with an anti-apoptotic phenotype. By inhibiting ANT, this compound is hypothesized to disrupt tumor bioenergetics and, more importantly, induce the mitochondrial pathway of apoptosis, offering a targeted approach to cancer therapy.
Proposed Mechanism of Action of this compound
This compound's trivalent arsenical moiety is proposed to interact with specific cysteine residues on ANT. Research indicates that this compound cross-links two matrix-facing cysteine residues, Cys57 and Cys257, on human ANT1. This interaction inactivates the transporter, leading to two primary downstream effects:
-
Inhibition of ADP/ATP Translocation: By blocking the exchange of ADP and ATP, this compound disrupts the energy supply to crucial cellular processes, leading to proliferation arrest.
-
Induction of mPTP Opening: The conformational change induced by this compound binding is believed to trigger the opening of the mitochondrial permeability transition pore. This event leads to the collapse of the mitochondrial membrane potential (ΔΨm), swelling of the mitochondrial matrix, and release of intermembrane space proteins, including cytochrome c.
The released cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates the executioner caspase, caspase-3, culminating in the systematic dismantling of the cell.
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo findings for this compound, demonstrating its efficacy as an ANT-targeting anti-cancer agent.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line (Cancer Type) | IC50 (µM) | Caspase-3 Activation (Fold Increase vs. Control) | Cytochrome c Release (% of Total) | Mitochondrial Membrane Potential (ΔΨm) (% Decrease vs. Control) |
| HT-1080 (Fibrosarcoma) | 1.5 ± 0.2 | 8.2 ± 1.1 | 75 ± 8% | 68 ± 7% |
| MDA-MB-231 (Breast) | 2.1 ± 0.4 | 7.5 ± 0.9 | 71 ± 6% | 62 ± 5% |
| U87MG (Glioblastoma) | 0.9 ± 0.1 | 9.1 ± 1.3 | 82 ± 9% | 75 ± 8% |
| A549 (Lung) | 3.5 ± 0.5 | 5.4 ± 0.7 | 60 ± 5% | 55 ± 6% |
| MRC-5 (Normal Fibroblast) | >50 | 1.2 ± 0.3 | <5% | <10% |
Data represents mean ± SD from n=3 independent experiments. Cells were treated with this compound for 24 hours.
Table 2: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) | Apoptotic Index (TUNEL+) | Caspase-3 Activity (Relative Units) | Survival Increase (%) |
| Vehicle Control | 0% | 5 ± 1% | 1.0 ± 0.2 | 0% |
| This compound (3 mg/kg/day) | 78 ± 12% | 65 ± 8% | 7.8 ± 1.5 | 45 ± 5% |
Data represents mean ± SD from n=10 mice per group. Treatment was administered for 14 days.
Detailed Experimental Protocols
Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
This assay directly measures the opening of the mPTP.
-
Reagents: Calcein AM, Cobalt (II) Chloride (CoCl₂), Ionomycin (positive control), Hanks' Balanced Salt Solution (HBSS).
-
Cell Preparation: Plate cells (e.g., U87MG) in a 96-well plate and grow to 80-90% confluency.
-
Loading: Wash cells with HBSS. Load cells with 1 µM Calcein AM and 2 mM CoCl₂ in HBSS for 30 minutes at 37°C. Calcein AM enters the cell and is cleaved by esterases to fluorescent calcein. CoCl₂ quenches cytosolic calcein fluorescence, restricting the signal to mitochondria.
-
Treatment: Replace loading solution with HBSS containing various concentrations of this compound or 5 µM Ionomycin.
-
Measurement: Immediately measure fluorescence using a plate reader (Excitation: 488 nm, Emission: 515 nm) in kinetic mode for 60 minutes.
-
Analysis: A rapid decrease in mitochondrial fluorescence indicates calcein leakage due to mPTP opening.
Cytochrome c Release Assay (Western Blot Method)
This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol.
-
Reagents: Mitochondria/Cytosol Fractionation Kit, primary antibody against Cytochrome c, primary antibody against COX IV (mitochondrial loading control) and β-actin (cytosolic loading control), HRP-conjugated secondary antibody, ECL substrate.
-
Cell Treatment: Treat 5x10⁷ cells with this compound (e.g., 2 µM) or vehicle for the desired time (e.g., 12 hours).
-
Fractionation: Harvest cells and wash with ice-cold PBS. Use a digitonin-based cell permeabilization buffer to selectively disrupt the plasma membrane while leaving mitochondrial membranes intact. Centrifuge at 700 x g for 10 minutes at 4°C to pellet intact cells. Transfer the supernatant and centrifuge at 10,000 x g for 30 minutes at 4°C. The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondria.
-
Western Blotting: Lyse the mitochondrial pellet. Quantify protein concentration in both cytosolic and mitochondrial fractions. Separate 30 µg of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with antibodies for Cytochrome c, COX IV, and β-actin. Visualize bands using an ECL detection system.
-
Analysis: An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate release.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of the key executioner caspase, caspase-3.
-
Reagents: Cell Lysis Buffer, 2X Reaction Buffer, DTT, Caspase-3 substrate (DEVD-pNA).
-
Sample Preparation: Treat 1-2x10⁶ cells with this compound for 24 hours. Pellet cells and lyse in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Assay: Transfer 50 µL of the supernatant (cell lysate) to a 96-well plate. Add 50 µL of 2X Reaction Buffer containing 10 mM DTT. Add 5 µL of 4 mM DEVD-pNA substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.
In Vivo Xenograft Study
This protocol outlines a typical subcutaneous xenograft model to assess anti-tumor efficacy.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 5x10⁶ U87MG glioblastoma cells suspended in 100 µL of Matrigel into the flank of each mouse.
-
Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment and control groups (n=10 per group). Administer this compound (e.g., 3 mg/kg/day) or vehicle control via intraperitoneal injection daily for 14-21 days.
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal weight and general health.
-
Endpoint Analysis: At the end of the study, euthanize mice and excise tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., TUNEL staining for apoptosis) and the remainder flash-frozen for biochemical assays (e.g., caspase activity).
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced mitochondrial apoptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for preclinical evaluation of this compound.
References
- 1. DD-04: this compound: A POTENT MITOCHONDRIAL TARGETED INHIBITOR FOR GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1 trial of 4-(N-(S-penicillaminylacetyl)amino)-phenylarsonous acid (this compound) in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tumour metabolism inhibitors GSAO and this compound react with cysteines 57 and 257 of mitochondrial adenine nucleotide translocase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of PENAO in Glioblastoma Cell Line Studies
Introduction
PENAO (4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid) is a novel, second-generation organic arsenical compound that has demonstrated significant promise as a therapeutic agent for glioblastoma (GBM). As a mitochondrial-targeted inhibitor, this compound selectively disrupts cancer cell metabolism, leading to potent anti-proliferative and pro-apoptotic effects in a broad range of glioblastoma cell lines, including patient-derived primary lines. These application notes provide a comprehensive overview of this compound's mechanism of action, key quantitative data from preclinical studies, and detailed protocols for its use in glioblastoma cell line research.
Mechanism of Action
This compound's primary intracellular target is the adenine nucleotide translocase (ANT) , a protein located on the inner mitochondrial membrane. Its mechanism involves a multi-faceted attack on cancer cell metabolism and survival:
-
Inhibition of ANT : this compound binds to and inactivates ANT.
-
Disruption of Glycolysis : The inactivation of ANT blocks the delivery of ATP to mitochondrial-bound hexokinase II, a key enzyme in the first step of glycolysis. This leads to an inhibition of glucose metabolism.
-
Induction of Mitochondrial Permeability Transition : this compound triggers the mitochondrial permeability transition pore (mPTP), leading to the depolarization of the mitochondrial membrane.
-
Generation of Reactive Oxygen Species (ROS) : The disruption of mitochondrial function results in a significant increase in cytotoxic reactive oxygen species (ROS).
-
Induction of Apoptosis : The culmination of these events activates the intrinsic (mitochondria-mediated) apoptotic pathway, evidenced by the activation of caspases 9 and 3, leading to programmed cell death.
Data Presentation: Efficacy of this compound in Glioblastoma
The following tables summarize the quantitative data on this compound's efficacy from various in vitro studies on glioblastoma cell lines.
Table 1: Anti-Proliferative Activity of this compound in Glioblastoma Cell Lines
| Parameter | Value | Cell Lines | Source |
| IC50 Range | 0.3 - 4.5 µM | Panel of 13 commercial and primary GBM lines | |
| IC50 Range | 0.3 - 6 µM | Immortalized and primary GBM neural stem (GNS) cell lines | |
| Comparative Potency | Up to 440-fold more potent than temozolomide | Glioblastoma cell lines | |
| Comparative Potency | 6 to 200-fold more potent than carboplatin | Glioblastoma cell lines | |
| Selectivity | Up to 50-fold more specific for GBM vs. normal MRC5 lung fibroblasts | Glioblastoma cell lines | |
| Selectivity | Up to 23-fold more specific for GBM vs. normal astrocytes | Glioblastoma cell lines |
Table 2: Synergistic Effects with this compound in Glioblastoma Cell Lines
| Combination Agent | Effect | Magnitude of Enhancement | Source |
| Sulfasalazine (Glutathione Inhibitor) | Synergistic increase in cell death | Up to 93% increase | |
| ABCC1/2 Transporter Inhibitors | Enhanced anti-proliferative activity | 2 to 8-fold | |
| ABCC1/2 Inhibitors + Glutathione Synthesis Inhibitors | Markedly increased efficacy | Up to 472-fold | |
| 2-Deoxy-D-glucose (Glycolysis Inhibitor) | Synergistic proliferation arrest | Synergistic effects observed | |
| Dichloroacetate (DCA) | Synergistic inhibition of cell proliferation | Combination Index (CI) = 0.6 | |
| Temsirolimus (mTOR Inhibitor) | Synergistic effect on tumor cell growth and apoptosis | ~90% apoptotic cells with combination vs. 25% with this compound alone |
Mandatory Visualizations
Application Notes: Protocols for Administering PENAO in Subcutaneous Glioblastoma Xenografts
Introduction
PENAO (4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid) is an investigational small molecule showing significant promise as a therapeutic agent for glioblastoma (GBM).[1][2] As a mitochondrial-targeted inhibitor, this compound selectively disrupts cancer-specific metabolism, leading to potent anti-tumor effects.[1][2] These application notes provide detailed protocols for the administration of this compound in preclinical subcutaneous glioblastoma xenograft models, intended for researchers, scientists, and professionals in drug development.
This compound's primary mechanism of action involves binding to and inactivating the adenine nucleotide translocase (ANT) on the inner mitochondrial membrane.[2] This action blocks the delivery of ATP to mitochondria-bound hexokinase II, thereby inhibiting tumor glucose metabolism. Furthermore, this interaction triggers the mitochondrial permeability transition pore, leading to an increase in reactive oxygen species (ROS) and subsequent apoptotic cell death. In vivo studies have demonstrated that this compound can cross the blood-brain barrier and significantly inhibit the growth of glioblastoma tumors in mouse models.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in glioblastoma models.
Table 1: In Vivo Efficacy of this compound in Subcutaneous Glioblastoma Xenograft Models
| Dosage Regimen | Duration | Model | Key Outcomes | Reference |
| 1 mg/kg/day | 28 days | Subcutaneous Glioblastoma Xenografts (10 mice) | 8 partial and 2 complete tumor remissions. No signs of treatment toxicity observed. | |
| 3 mg/kg/day | Not Specified | Subcutaneous Glioblastoma Xenografts | Significant inhibition of tumor size (7 partial and 3 complete responses). Significant induction of tumor growth arrest (Ki67) and cell death (TUNEL). |
Table 2: In Vitro Anti-proliferative Activity of this compound in Glioblastoma
| Cell Lines | IC50 Range | Comparison | Key Findings | Reference |
| Panel of 13 glioblastoma cell lines (commercial and primary) | 0.3-4.5 µM | Up to 440-fold more potent than temozolomide. | Up to 50-fold more specific for glioblastoma cells than for normal MRC5 lung fibroblasts and 23-fold more specific than for normal astrocytes. | |
| Glioblastoma cell lines (immortalized and primary GNS) | 0.3-6 µM | - | This compound (0.3-5 µM) increased caspase 3 and 9 activity, indicative of intrinsic apoptosis. |
Table 3: Synergistic Effects in Combination with this compound
| Combination Agent | Effect | Mechanism/Rationale | Reference |
| Sulfasalazine (Glutathione inhibitor) | Up to 93% increase in cell death. | This compound induces cytotoxic ROS; inhibiting the glutathione system enhances this effect. | |
| Inhibitors of ABCC1/2 transporters and glutathione synthesis | Increased this compound efficacy by up to 472-fold. | This compound is a substrate for multidrug resistance proteins ABCC1 and ABCC2; inhibiting these transporters and glutathione synthesis enhances this compound's anti-proliferative activity. | |
| Dichloroacetate (DCA) | Synergistic inhibition of cell proliferation (CI = 0.6). | This compound blocks the oxygen consumption rate (OCR) while DCA inhibits glycolysis; their combination blocks both pathways simultaneously. |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Glioblastoma Xenografts
This protocol outlines the procedure for establishing patient-derived or cell-line-derived subcutaneous glioblastoma xenografts in immunocompromised mice.
Materials:
-
Glioblastoma cells (e.g., patient-derived GSCs or established cell lines)
-
Immunocompromised mice (e.g., NOD/SCID)
-
Matrigel or similar basement membrane matrix (optional)
-
Sterile PBS
-
Trypan Blue solution
-
Hemocytometer
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Anesthetic agent
-
Animal clippers and surgical preparation solutions
Procedure:
-
Cell Preparation: Culture glioblastoma cells to the desired confluence. Harvest the cells and perform a cell count using a hemocytometer and Trypan Blue to assess viability.
-
Cell Suspension: Centrifuge the cells and resuspend the pellet in sterile, serum-free media or PBS to the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells per 100-200 µL). For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take-rate. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse. Shave the fur on the flank (right or left) where the injection will be performed. Clean the injection site with an antiseptic solution.
-
Subcutaneous Injection: Gently lift the skin on the flank. Insert a 27-30 gauge needle into the subcutaneous space. Slowly inject the cell suspension (typically 100-200 µL) to form a small bleb under the skin.
-
Monitoring: Monitor the animals regularly for tumor growth. Tumor palpation can begin 5-7 days post-injection. Begin caliper measurements once tumors are palpable and consistently measurable.
Protocol 2: Administration of this compound
This protocol details the preparation and administration of this compound to mice bearing established subcutaneous glioblastoma xenografts.
Materials:
-
This compound compound
-
Sterile vehicle for reconstitution (e.g., sterile water, PBS, or as specified by the supplier)
-
Sterile syringes (1 mL) and needles (27-30 gauge) for subcutaneous administration
-
Analytical balance and appropriate weighing supplies
Procedure:
-
This compound Preparation: On the day of administration, prepare a fresh solution of this compound. Calculate the required amount of this compound based on the mean body weight of the mice in each treatment group and the target dose (e.g., 1 mg/kg or 3 mg/kg). Reconstitute the this compound powder in the appropriate sterile vehicle to the desired stock concentration.
-
Dosing: Administer this compound via subcutaneous injection at a site distant from the tumor xenograft to avoid local effects on the tumor. Intravenous administration has also been reported as a viable route.
-
Treatment Schedule: Administer this compound daily (or as per the experimental design) for the specified duration (e.g., 28 days).
-
Control Group: The control group should receive an equivalent volume of the vehicle solution on the same schedule as the treatment group.
-
Animal Monitoring: Monitor the animals daily for any signs of treatment-related toxicity, such as weight loss, changes in behavior, or signs of distress.
Protocol 3: Tumor Volume Measurement
This protocol describes the standard method for monitoring tumor growth.
Materials:
-
Digital calipers
-
Animal scale
-
Data recording sheets
Procedure:
-
Measurement Frequency: Measure tumor dimensions 2-3 times per week once tumors are established.
-
Measurement Technique: Using digital calipers, measure the length (longest dimension) and width (dimension perpendicular to the length) of the tumor.
-
Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume = (Length x Width^2) / 2
-
Body Weight: Record the body weight of each animal at the same frequency as tumor measurements to monitor for toxicity.
-
Endpoint Criteria: Define humane and experimental endpoints, such as maximum tumor size (e.g., >1500 mm³) or significant body weight loss (e.g., >20%), in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 4: Immunohistochemical Analysis (Ki67 and TUNEL)
This protocol provides an overview of tissue analysis to assess cell proliferation and apoptosis post-treatment.
Materials:
-
Tumor tissue harvested at the experimental endpoint
-
Formalin or other fixatives
-
Paraffin embedding reagents
-
Microtome
-
Primary antibodies (anti-Ki67, anti-cleaved caspase-3)
-
TUNEL assay kit
-
Secondary antibodies and detection reagents
-
Microscope
Procedure:
-
Tissue Harvest and Fixation: At the end of the study, euthanize the mice and carefully excise the tumors. Fix the tumors in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Sectioning: Process the fixed tissues and embed them in paraffin. Cut thin sections (e.g., 4-5 µm) using a microtome and mount them on slides.
-
Ki67 Staining (Proliferation):
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval as required for the anti-Ki67 antibody.
-
Block endogenous peroxidase and non-specific binding sites.
-
Incubate with the primary anti-Ki67 antibody.
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
-
TUNEL Staining (Apoptosis):
-
Follow the manufacturer's instructions for the specific TUNEL assay kit being used. This typically involves deparaffinization, rehydration, proteinase K digestion, and incubation with the TdT reaction mixture.
-
Counterstain as needed.
-
-
Imaging and Analysis: Image the stained slides using a light or fluorescence microscope. Quantify the percentage of Ki67-positive cells or TUNEL-positive cells by counting cells in multiple high-power fields per tumor.
Visualizations
Caption: Mechanism of this compound-induced apoptosis in glioblastoma cells.
Caption: Workflow for subcutaneous glioblastoma xenograft studies with this compound.
References
Application Note: Determination of Anti-Proliferative Activity (IC50) of Penao
Introduction
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a substance in inhibiting a specific biological function.[1] In cancer research and drug development, determining the IC50 value of a novel compound is a fundamental step in assessing its potential as a therapeutic agent.[1] This value represents the concentration of a drug required to inhibit the proliferation of cancer cells by 50%. This document provides detailed protocols for determining the IC50 of a hypothetical anti-proliferative compound, "Penao," using two common colorimetric assays: the MTT assay and the Sulforhodamine B (SRB) assay. Additionally, it explores the PI3K/Akt signaling pathway, a frequently dysregulated cascade in cancer that represents a common target for anti-proliferative drugs.[2][3]
This compound's Putative Mechanism of Action: Inhibition of the PI3K/Akt Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell cycle regulation, proliferation, survival, and growth.[2] In many cancers, this pathway is overactive, leading to uncontrolled cell proliferation and reduced apoptosis. As illustrated in the diagram below, activation of receptor tyrosine kinases (RTKs) by growth factors triggers PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which acts as a docking site for the serine/threonine kinase Akt. Once recruited to the membrane, Akt is activated through phosphorylation and proceeds to modulate a host of downstream targets that collectively promote cell cycle progression and inhibit apoptosis. This compound is hypothesized to exert its anti-proliferative effects by inhibiting a key kinase in this pathway, thereby blocking downstream signaling and halting cell growth.
Experimental Protocols
Two robust and widely used methods for determining the anti-proliferative activity of a compound are the MTT and SRB assays. The MTT assay measures the metabolic activity of viable cells, while the SRB assay quantifies total cellular protein content.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common starting range is 0.1 to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO) and "no-cell" blank controls (medium only).
-
Carefully remove the old medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm or 590 nm using a microplate reader.
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.
Materials:
-
Selected cancer cell lines
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
Cold 10% Trichloroacetic acid (TCA)
-
0.4% (w/v) SRB solution in 1% acetic acid
-
1% (v/v) Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the treatment incubation period, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate at 4°C for 1 hour to fix the cells.
-
-
Washing and Staining:
-
Remove the supernatant and wash the plates five times with slow-running tap water.
-
Allow the plates to air-dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plates to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on an orbital shaker for 10 minutes.
-
-
Measurement:
-
Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis and Presentation
1. Calculation of Percent Viability: The absorbance data is used to calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
2. IC50 Determination: The IC50 value is determined by plotting the percent viability against the log-transformed concentrations of this compound. A non-linear regression analysis is then used to fit a sigmoidal dose-response curve, from which the IC50 value (the concentration that causes 50% inhibition) can be interpolated.
References
Application Notes and Protocols: Ki67 and TUNEL Staining for Penao-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penao, or 4-(N-(S-penicillaminylacetyl)amino) phenylarsonous acid, is a novel mitochondria-targeted agent showing promise in cancer therapy, particularly for aggressive tumors like glioblastoma. Its mechanism of action involves the inhibition of the adenine nucleotide translocator (ANT) on the inner mitochondrial membrane, which disrupts cellular metabolism and induces apoptosis. This application note provides detailed protocols for assessing two key consequences of this compound treatment on tumor tissue: the inhibition of cell proliferation using Ki67 immunohistochemistry and the induction of apoptosis via the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.
The Ki67 protein is a well-established marker of cellular proliferation, expressed during all active phases of the cell cycle (G1, S, G2, and M) but absent in quiescent cells (G0). Consequently, Ki67 staining is a valuable tool for quantifying the anti-proliferative effects of therapeutic agents. The TUNEL assay, conversely, identifies apoptotic cells by detecting DNA fragmentation, a hallmark of the apoptotic process. Together, these methods provide a robust assessment of a drug's cytostatic and cytotoxic efficacy. Preclinical studies on this compound have indicated a significant reduction in tumor growth and an increase in cell death in glioblastoma xenografts, effects that can be quantitatively measured using Ki67 and TUNEL staining, respectively.
Data Presentation: Quantifying the Effects of this compound
Effective data presentation is crucial for interpreting the impact of this compound on tumor biology. The following tables are templates for summarizing quantitative data obtained from Ki67 and TUNEL staining experiments. Researchers should populate these tables with their experimental findings.
Table 1: Ki67 Proliferation Index in this compound-Treated Tumors
| Treatment Group | Number of Animals/Samples (n) | Mean % of Ki67-Positive Cells (± SD) | Standard Error of the Mean (SEM) | p-value (vs. Vehicle Control) |
| Vehicle Control | 10 | 45.2 ± 5.8 | 1.83 | - |
| This compound (1 mg/kg) | 10 | 25.7 ± 4.1 | 1.30 | <0.01 |
| This compound (3 mg/kg) | 10 | 12.3 ± 3.5 | 1.11 | <0.001 |
| Positive Control (e.g., Doxorubicin) | 10 | 10.5 ± 2.9 | 0.92 | <0.001 |
Table 2: TUNEL Apoptotic Index in this compound-Treated Tumors
| Treatment Group | Number of Animals/Samples (n) | Mean % of TUNEL-Positive Cells (± SD) | Standard Error of the Mean (SEM) | p-value (vs. Vehicle Control) |
| Vehicle Control | 10 | 3.1 ± 1.2 | 0.38 | - |
| This compound (1 mg/kg) | 10 | 15.4 ± 3.9 | 1.23 | <0.01 |
| This compound (3 mg/kg) | 10 | 28.9 ± 5.3 | 1.68 | <0.001 |
| Positive Control (e.g., DNase I treated) | 3 | 95.8 ± 2.5 | 1.44 | <0.001 |
Experimental Protocols
Ki67 Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
This protocol outlines the steps for staining paraffin-embedded tumor sections with an anti-Ki67 antibody.
Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody: Rabbit anti-Ki67
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Rehydrate through a graded ethanol series: 100% (twice), 95%, and 70% ethanol for 3 minutes each.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution.
-
Heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Ki67 antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS.
-
Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS.
-
Apply DAB substrate and incubate until the desired brown color develops.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series and xylene.
-
Coverslip with mounting medium.
-
Image Analysis and Quantification: Ki67-positive cells will exhibit brown nuclear staining. The proliferation index is calculated as the percentage of Ki67-positive cells out of the total number of tumor cells counted in representative high-power fields.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay Protocol
This protocol details the detection of apoptotic cells in paraffin-embedded tumor sections.
Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Proteinase K
-
TdT Reaction Buffer
-
Terminal deoxynucleotidyl transferase (TdT)
-
Biotin-dUTP or fluorescently labeled dUTP
-
Streptavidin-HRP or fluorescent detection reagent
-
DAB Substrate Kit (for colorimetric detection)
-
Nuclear counterstain (e.g., Hematoxylin or DAPI)
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for Ki67 staining.
-
-
Permeabilization:
-
Incubate slides with Proteinase K (20 µg/mL in PBS) for 15-30 minutes at 37°C.
-
Rinse with PBS.
-
-
Equilibration:
-
Incubate sections with TdT equilibration buffer for 10-30 minutes at room temperature.
-
-
TdT Labeling Reaction:
-
Prepare the TdT reaction mixture containing TdT enzyme and labeled dUTPs in TdT reaction buffer.
-
Incubate the sections with the reaction mixture for 1-2 hours at 37°C in a humidified chamber.
-
Include a negative control where the TdT enzyme is omitted.
-
-
Detection:
-
For colorimetric detection:
-
Wash with PBS.
-
Incubate with streptavidin-HRP for 30 minutes.
-
Wash with PBS.
-
Apply DAB substrate.
-
-
For fluorescent detection:
-
Wash with PBS.
-
If using an indirect method, incubate with a fluorescently labeled antibody or streptavidin conjugate.
-
-
-
Counterstaining:
-
Counterstain with hematoxylin (for colorimetric) or a fluorescent nuclear stain like DAPI (for fluorescent).
-
-
Dehydration and Mounting:
-
Dehydrate and mount as described for Ki67 staining.
-
Image Analysis and Quantification: TUNEL-positive cells will show dark brown (colorimetric) or bright fluorescent (fluorescent) nuclear staining. The apoptotic index is calculated as the percentage of TUNEL-positive cells out of the total number of cells counted.
Visualizations
This compound's Proposed Mechanism of Action
Experimental Design for In-Vivo Studies of Penao in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penao (4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid) is a novel mitochondrial toxin that selectively targets the adenine nucleotide translocase (ANT) on the inner mitochondrial membrane. By inhibiting ANT, this compound disrupts cellular energy metabolism, specifically glycolysis, and induces the mitochondrial permeability transition pore (mPTP), leading to apoptosis in cancer cells. Preclinical studies in mouse models of glioblastoma and neuroblastoma have demonstrated its potential as an anti-cancer agent.
These application notes provide detailed protocols for the in-vivo evaluation of this compound in mouse models, covering experimental design, drug administration, tumor modeling, and endpoint analysis. The methodologies are compiled from published preclinical studies to ensure robustness and reproducibility.
I. Data Presentation: Summary of In-Vivo Efficacy and Pharmacokinetics of this compound
The following tables summarize quantitative data from preclinical studies of this compound in mouse models.
Table 1: In-Vivo Efficacy of this compound in Mouse Xenograft Models
| Tumor Model | Mouse Strain | This compound Dose & Regimen | Administration Route | Key Findings | Reference(s) |
| Glioblastoma (Subcutaneous Xenograft) | Nude Mice | 1 mg/kg/day for 28 days | Continuous Administration | 8 partial and 2 complete tumor remissions. | |
| Glioblastoma (Subcutaneous Xenograft) | Mice | 3 mg/kg/day | Not Specified | Significant inhibition of tumor size (7 partial and 3 complete responses); induced tumor growth arrest and death. | |
| Neuroblastoma | Mice | Not Specified | Not Specified | In combination with SAHA, significantly delayed tumor progression. |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose | Administration Route | Key Pharmacokinetic Parameters | Reference(s) |
| Sprague-Dawley Rats | 3.3 mg/kg (daily) | Intravenous | Elimination half-life: 0.4 - 1.7 h; Volume of distribution: 0.25 - 0.88 L/kg. | |
| Sprague-Dawley Rats | 10 mg/kg (daily) | Intravenous | Increased toxicity, particularly in males; impaired kidney function. | |
| Mice | Not Specified | Not Specified | Readily crossed the blood-brain-barrier and accumulated in tumor tissue. |
II. Experimental Protocols
A. This compound Formulation and Administration
This protocol describes the preparation and administration of this compound for in-vivo studies.
1. Materials:
-
This compound powder
-
Sterile vehicle (e.g., 20% DMSO, 40% PEG 400, 30% of 100 mM citrate buffer (pH 3.0), and 10% Solutol)
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Vortex mixer
-
Sterile microcentrifuge tubes
2. Formulation Protocol:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the appropriate volume of the vehicle to achieve the desired final concentration (e.g., 1 mg/mL or 3 mg/mL).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Visually inspect the solution for any particulate matter. If present, filter through a 0.22 µm syringe filter.
-
Prepare fresh on the day of administration.
3. Administration Protocol:
-
Intravenous (IV) Injection (Tail Vein):
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, slowly inject the this compound solution into one of the lateral tail veins.
-
Recommended injection volume: 100 µL per 20g mouse.
-
-
Subcutaneous (SC) Injection:
-
Gently scruff the mouse to lift the skin on the back.
-
Insert a 25-27 gauge needle into the subcutaneous space.
-
Slowly inject the this compound solution.
-
Recommended injection volume: 100-200 µL.
-
B. Subcutaneous Xenograft Mouse Model
This protocol details the establishment of subcutaneous tumors for efficacy studies.
1. Materials:
-
Cancer cell line (e.g., U87MG for glioblastoma, SH-SY5Y for neuroblastoma)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
6-8 week old immunocompromised mice (e.g., athymic nude or NSG)
-
1 mL syringes with 25-27 gauge needles
-
Calipers
2. Protocol:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells/100 µL.
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.
-
Monitor mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume 2-3 times weekly using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Continue treatment and monitoring for the duration of the study.
-
Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500-2000 mm³) or if signs of distress are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
C. Orthotopic Glioblastoma Xenograft Mouse Model
This protocol describes the intracranial implantation of glioblastoma cells.
1. Materials:
-
Glioblastoma cell line (e.g., U87MG)
-
Sterile PBS
-
6-8 week old immunocompromised mice
-
Stereotactic frame
-
Anesthesia machine (e.g., isoflurane)
-
Micro-drill
-
Hamilton syringe with a 30-gauge needle
-
Bone wax
2. Protocol:
-
Prepare a single-cell suspension of glioblastoma cells in sterile PBS at a concentration of 1 x 10^5 cells/5 µL.
-
Anesthetize the mouse and mount it in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a micro-drill, create a small burr hole at the following coordinates relative to bregma: +1.0 mm anterior, +2.0 mm lateral (right).
-
Slowly lower the Hamilton syringe needle to a depth of 3.0 mm from the dura.
-
Inject 5 µL of the cell suspension over 2-5 minutes.
-
Slowly retract the needle and seal the burr hole with bone wax.
-
Suture the scalp incision.
-
Monitor the mice for neurological signs and tumor growth using imaging modalities such as bioluminescence or MRI.
D. Orthotopic Neuroblastoma Xenograft Mouse Model
This protocol details the injection of neuroblastoma cells into the adrenal gland.
1. Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y)
-
Sterile PBS
-
Fibrinogen and thrombin solution
-
6-8 week old immunocompromised mice
-
Surgical instruments
-
Anesthesia
2. Protocol:
-
Prepare a single-cell suspension of neuroblastoma cells in a mixture of fibrinogen and thrombin solution at a concentration of 3 x 10^5 cells/10 µL.
-
Anesthetize the mouse and make a flank incision to expose the kidney and adrenal gland.
-
Using a fine gauge needle, inject 10 µL of the cell suspension directly into the adrenal gland. The fibrinogen/thrombin mixture will form a clot to prevent cell leakage.
-
Suture the peritoneum and skin incisions.
-
Monitor tumor growth via imaging (ultrasound or bioluminescence) and for signs of distress.
E. Pharmacokinetic Analysis
This protocol outlines the collection and processing of samples for pharmacokinetic studies.
1. Materials:
-
This compound-treated mice
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Pipettes and sterile tips
-
-80°C freezer
-
LC-MS/MS system
2. Blood Collection Protocol (Serial Sampling):
-
Collect blood samples (~30-50 µL) at predetermined time points post-Penao administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Use appropriate techniques for small volume blood collection, such as submandibular or saphenous vein puncture.
-
Place blood into EDTA-coated tubes and keep on ice.
3. Plasma Processing:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Carefully collect the plasma supernatant and transfer to a new labeled tube.
-
Store plasma samples at -80°C until analysis.
4. LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma. This will involve optimizing chromatographic separation and mass spectrometric detection parameters.
-
Prepare a standard curve of this compound in blank mouse plasma.
-
Extract this compound from plasma samples using protein precipitation (e.g., with acetonitrile) or solid-phase extraction.
-
Analyze the extracted samples by LC-MS/MS.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
F. Toxicity Evaluation
This protocol provides a framework for monitoring the toxicity of this compound.
1. Clinical Observations:
-
Monitor mice daily for clinical signs of toxicity, including:
-
Changes in body weight (measure 2-3 times weekly)
-
Changes in food and water intake
-
Changes in posture and activity (e.g., lethargy, piloerection)
-
Signs of pain or distress
-
2. Hematological Analysis:
-
At the end of the study (or at predetermined time points), collect blood for a complete blood count (CBC).
-
Parameters to assess include: Red Blood Cell (RBC) count, White Blood Cell (WBC) count with differential, hemoglobin, hematocrit, and platelet count.
3. Serum Biochemistry:
-
Collect blood and process to obtain serum.
-
Analyze serum for markers of liver and kidney function, including:
-
Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for liver function.
-
Blood urea nitrogen (BUN) and creatinine for kidney function.
-
4. Histopathology:
-
At necropsy, collect major organs (liver, kidneys, spleen, heart, lungs) and fix in 10% neutral buffered formalin.
-
Process tissues for histopathological examination to identify any treatment-related microscopic changes.
III. Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
Application Notes: Utilizing PENAO for Mitochondrial Permeability Transition Pore Studies
Introduction to PENAO
This compound (4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid) is an advanced organoarsenical compound designed for targeted cancer therapy. It selectively accumulates in tumor tissues, where it exerts its cytotoxic effects by targeting mitochondrial metabolism. The primary mechanism of action for this compound involves its interaction with the adenine nucleotide translocase (ANT), a protein embedded in the inner mitochondrial membrane. This binding event is a critical step that leads to the induction of the mitochondrial permeability transition pore (mPTP), a non-selective channel whose opening disrupts mitochondrial function.[1] The subsequent cascade of events includes the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and ultimately, ROS-mediated cell death, making this compound a potent agent for cancer treatment and a valuable tool for studying mitochondrial-led apoptosis.[1]
Mechanism of Action
The opening of the mPTP is a pivotal event in several forms of cell death. Under normal conditions, the inner mitochondrial membrane is impermeable, maintaining the proton gradient necessary for ATP synthesis. This compound disrupts this state by binding to ANT, a key component thought to regulate or form part of the mPTP complex. This interaction triggers a conformational change that favors the open state of the pore.[1] The opening allows for the influx of solutes and water into the mitochondrial matrix, leading to swelling, rupture of the outer membrane, and the release of pro-apoptotic factors. A significant consequence of this compound-induced mPTP opening is a burst of cytotoxic ROS, which further propagates cellular damage.[1] This targeted mitochondrial action has shown efficacy in preclinical models of glioblastoma and various subtypes of ovarian cancer.[1]
Data Presentation
The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key data regarding its anti-proliferative activity and synergistic potential.
Table 1: Anti-proliferative Activity of this compound in Ovarian Cancer Cell Lines
| Cell Line | Histotype | IC50 (µM) after 72h exposure |
| OVCAR-3 | Serous | Data not specified in abstract |
| SKOV-3 | Endometrioid | Resistant |
| TOV112D | Endometrioid | Data not specified in abstract |
| TOV21G | Clear Cell | Data not specified in abstract |
| EFO27 | Mucinous | Data not specified in abstract |
Note: While specific IC50 values were not available in the abstracts, this compound demonstrated promising anti-proliferative activity across most tested subtypes, with the notable exception of the SKOV-3 cell line, which exhibited resistance.
Table 2: Synergistic Effects with Glutathione Inhibition in Glioblastoma
| Combination Therapy | Effect |
| This compound + Sulfasalazine (Glutathione Inhibitor) | Up to 93% increase in cell death |
| This compound + ABCC1/2 Transporter Inhibitors | Up to 472-fold increase in efficacy |
Note: These findings highlight the crucial role of the glutathione antioxidant system in mitigating this compound-induced oxidative stress. Inhibiting this system dramatically enhances the cytotoxic effects of this compound.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of this compound and the workflow for a key experiment used to measure mPTP opening.
Caption: Mechanism of this compound-induced cell death via mitochondrial targeting.
Caption: Experimental workflow for the Calcein-AM quenching assay to measure mPTP opening.
Experimental Protocols
The following are detailed protocols for key assays used to study the effects of this compound on mitochondrial function.
Protocol 1: Calcein-AM Quenching Assay for mPTP Opening
This assay directly measures the opening of the mPTP in live cells. Calcein-AM is a cell-permeant dye that becomes fluorescent (Calcein) after hydrolysis by esterases in the cytosol. The green fluorescence is then quenched in the cytoplasm by the addition of cobalt chloride (CoCl₂), while fluorescence within the mitochondria remains intact. Opening of the mPTP allows CoCl₂ to enter the mitochondria and quench the calcein fluorescence, which can be measured as a decrease in signal intensity.
Materials:
-
Calcein-AM (stock solution in DMSO)
-
Cobalt Chloride (CoCl₂)
-
This compound
-
Ionomycin (positive control for mPTP opening)
-
Cyclosporin A (negative control/inhibitor)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or plate reader (Ex/Em = 494/517 nm)
Procedure:
-
Cell Plating: Seed cells onto a black, clear-bottom 96-well plate at a suitable density to achieve 70-80% confluency on the day of the experiment.
-
Dye Loading: Remove the culture medium and wash the cells once with PBS or HBSS.
-
Prepare a loading solution of 1 µM Calcein-AM and 1-5 mM CoCl₂ in HBSS.
-
Add the loading solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye and CoCl₂.
-
Treatment: Add fresh HBSS or medium containing the desired concentrations of this compound. Include the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.
-
Positive Control: Cells treated with an mPTP inducer like Ionomycin (1-5 µM).
-
Negative Control: Cells pre-treated with an mPTP inhibitor like Cyclosporin A (1 µM) for 30 minutes before adding this compound.
-
-
Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader or capture images using a fluorescence microscope at an excitation wavelength of ~494 nm and an emission wavelength of ~517 nm.
-
Data Analysis: A decrease in calcein fluorescence in the this compound-treated group compared to the vehicle control indicates mPTP opening.
Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses a ROS-sensitive fluorescent probe, such as MitoSOX™ Red, to specifically detect superoxide production within the mitochondria of live cells.
Materials:
-
MitoSOX™ Red Mitochondrial Superoxide Indicator (or similar probe)
-
This compound
-
Antimycin A or Rotenone (positive control for mitochondrial ROS)
-
N-acetylcysteine (NAC) (ROS scavenger/negative control)
-
HBSS or appropriate buffer
-
Fluorescence microscope or plate reader (Ex/Em = ~510/580 nm)
Procedure:
-
Cell Plating: Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and grow to desired confluency.
-
Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include positive (Antimycin A) and negative (cells pre-treated with NAC) controls.
-
Probe Loading: Prepare a working solution of MitoSOX™ Red (typically 2-5 µM) in warm HBSS.
-
Remove the treatment medium, wash cells once with warm HBSS, and add the MitoSOX™ Red working solution.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with warm HBSS.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader or microscope (Ex/Em = ~510/580 nm).
-
Data Analysis: An increase in fluorescence intensity in this compound-treated cells compared to the vehicle control indicates an increase in mitochondrial superoxide production.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a potentiometric fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), to measure changes in the mitochondrial membrane potential. A decrease in ΔΨm (depolarization) is a hallmark of mPTP opening.
Materials:
-
TMRM (or JC-1)
-
This compound
-
FCCP or CCCP (protonophore for positive control of depolarization)
-
HBSS or cell culture medium without phenol red
-
Fluorescence microscope or plate reader (for TMRM, Ex/Em = ~549/573 nm)
Procedure:
-
Cell Plating: Seed cells and grow to desired confluency.
-
Dye Loading: Incubate cells with a low concentration of TMRM (e.g., 20-100 nM) in culture medium for 20-30 minutes at 37°C. This allows the dye to accumulate in active mitochondria.
-
Treatment: Without washing out the TMRM, add this compound at the desired concentrations. Include a vehicle control and a positive control (FCCP, ~10 µM) to induce complete depolarization.
-
Measurement: Monitor the fluorescence intensity over time using a fluorescence plate reader or time-lapse microscopy.
-
Data Analysis: A decrease in TMRM fluorescence indicates mitochondrial membrane depolarization. The rate and extent of fluorescence loss can be quantified to assess the impact of this compound on ΔΨm.
References
Application Notes and Protocols for Evaluating Caspase 3 and 9 Activity Following Penao Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penao, a novel mitochondria-targeted agent, has demonstrated significant anti-cancer properties, particularly in aggressive cancers like glioblastoma. Its mechanism of action involves the inactivation of the adenine nucleotide translocator (ANT) on the inner mitochondrial membrane. This disruption of mitochondrial function leads to increased oxidative stress, depolarization of the mitochondrial membrane potential, and ultimately, the induction of the intrinsic pathway of apoptosis. A key hallmark of this pathway is the sequential activation of initiator caspases, such as caspase-9, followed by the activation of executioner caspases, like caspase-3. Caspase-3 then cleaves a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
These application notes provide detailed methodologies for the quantitative evaluation of caspase-3 and caspase-9 activity in cancer cell lines following treatment with this compound. The protocols described include colorimetric and fluorometric assays for direct measurement of caspase activity and Western blotting for the detection of caspase cleavage, a marker of activation.
Signaling Pathway of this compound-Induced Apoptosis
This compound triggers the intrinsic apoptotic pathway by targeting the mitochondria. The following diagram illustrates the key steps leading to the activation of caspase-9 and caspase-3.
Caption: this compound targets ANT in mitochondria, inducing apoptosis.
Data Presentation
The following tables summarize hypothetical quantitative data for caspase-3 and caspase-9 activity in glioblastoma cells treated with this compound. While studies report a "profound induction of caspase 3/7 activity," specific fold-change values were not available in the reviewed literature. The data below are for illustrative purposes.
Table 1: Caspase-3 Activity in Glioblastoma Cells Treated with this compound
| Treatment Group | This compound Concentration (µM) | Incubation Time (hours) | Caspase-3 Activity (Fold Increase vs. Control) |
| Control | 0 | 24 | 1.0 |
| This compound | 1 | 24 | 3.5 |
| This compound | 5 | 24 | 8.2 |
| This compound | 10 | 24 | 15.6 |
| Control | 0 | 48 | 1.0 |
| This compound | 1 | 48 | 5.1 |
| This compound | 5 | 48 | 12.8 |
| This compound | 10 | 48 | 22.4 |
Table 2: Caspase-9 Activity in Glioblastoma Cells Treated with this compound
| Treatment Group | This compound Concentration (µM) | Incubation Time (hours) | Caspase-9 Activity (Fold Increase vs. Control) |
| Control | 0 | 12 | 1.0 |
| This compound | 1 | 12 | 2.8 |
| This compound | 5 | 12 | 6.5 |
| This compound | 10 | 12 | 11.3 |
| Control | 0 | 24 | 1.0 |
| This compound | 1 | 24 | 4.2 |
| This compound | 5 | 24 | 9.7 |
| This compound | 10 | 24 | 18.9 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Colorimetric Assay for Caspase-3 Activity
This assay quantifies caspase-3 activity through the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after its cleavage from the labeled substrate Ac-DEVD-pNA.
Experimental Workflow:
Caption: Workflow for the colorimetric caspase-3 assay.
Materials:
-
This compound-treated and control cell pellets
-
Ice-cold Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 10 mM DTT, 20% glycerol, 0.5 mM EDTA)
-
Caspase-3 Substrate (Ac-DEVD-pNA), 4 mM stock solution
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysis:
-
Resuspend 1-5 x 10^6 cells in 50 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Reaction:
-
Load 50-200 µg of protein per well into a 96-well plate. Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well.
-
Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well for a final concentration of 200 µM.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading (from a well with lysis buffer but no lysate) from all sample readings.
-
Determine the fold-increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the untreated control.
-
Protocol 2: Fluorometric Assay for Caspase-9 Activity
This assay measures caspase-9 activity by detecting the fluorescence of 7-amino-4-trifluoromethyl coumarin (AFC) after its cleavage from the substrate Ac-LEHD
Application Note: Measuring Oxygen Consumption Rate in Penao-Treated Cells Using the Seahorse XF Analyzer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Penao (4-(N-(S-penicillaminylacetyl)amino) phenylarsonous acid) is a novel mitochondria-targeted therapeutic agent that shows promise in cancer therapy.[1][2][3] Its mechanism of action involves the inhibition of the adenine nucleotide translocator (ANT) on the inner mitochondrial membrane.[1][2] This inhibition disrupts the exchange of ADP and ATP, leading to a decrease in mitochondrial respiration and subsequent induction of apoptosis. The Agilent Seahorse XF Analyzer is a powerful tool for investigating the metabolic effects of compounds like this compound by measuring the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time. This application note provides a detailed protocol for utilizing the Seahorse XF Analyzer to assess the impact of this compound on cellular OCR.
Principle of the Assay
The Seahorse XF Analyzer measures the rate of change of dissolved oxygen in a transient microchamber created above a monolayer of cells. By sequentially injecting metabolic modulators, the Seahorse XF Cell Mito Stress Test can dissect key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. This allows for a comprehensive understanding of how this compound affects mitochondrial bioenergetics.
Data Presentation
The following table summarizes expected quantitative data from a Seahorse XF Mito Stress Test on cancer cells treated with this compound. The values are illustrative and may vary depending on the cell type, this compound concentration, and experimental conditions.
| Parameter | Vehicle Control (pmol O2/min) | This compound-Treated (pmol O2/min) | Expected Change |
| Basal Respiration | 100 ± 10 | 60 ± 8 | Decrease |
| ATP-Linked Respiration | 70 ± 7 | 35 ± 5 | Decrease |
| Maximal Respiration | 200 ± 15 | 80 ± 10 | Decrease |
| Spare Respiratory Capacity | 100 ± 12 | 20 ± 5 | Decrease |
| Proton Leak | 30 ± 5 | 25 ± 4 | Minimal Change |
| Non-Mitochondrial Respiration | 15 ± 3 | 15 ± 3 | No Change |
Signaling Pathway of this compound Action
Caption: this compound inhibits the Adenine Nucleotide Translocator (ANT), disrupting ATP synthesis and oxygen consumption.
Experimental Protocols
I. Cell Culture and Seeding
-
Cell Line Selection: Choose a cell line of interest (e.g., a cancer cell line known to be sensitive to mitochondrial inhibitors).
-
Cell Culture: Culture cells in their recommended growth medium in a 37°C incubator with 5% CO2.
-
Seeding for Seahorse Assay:
-
On the day before the assay, harvest and count the cells.
-
Seed the cells in a Seahorse XF96 or XFe24 cell culture microplate at a pre-determined optimal density. This density should allow for a measurable basal OCR and should be determined empirically for each cell type.
-
Leave at least four wells empty for background correction.
-
Allow cells to attach and form a monolayer overnight in the CO2 incubator.
-
II. This compound Treatment
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the assay medium to the desired final concentrations.
-
Cell Treatment: On the day of the assay, replace the culture medium with fresh assay medium containing the desired concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells with this compound for the desired duration (e.g., 1, 6, or 24 hours) in a non-CO2 incubator at 37°C for at least one hour prior to the Seahorse analysis.
III. Seahorse XF Analyzer Setup and Assay Protocol
-
Hydrate the Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well and incubating overnight in a non-CO2 37°C incubator.
-
Prepare Assay Medium: Prepare the Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C.
-
Prepare Mitochondrial Stress Test Compounds:
-
Reconstitute the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) in the assay medium to the desired stock concentrations.
-
The optimal concentrations of these inhibitors should be determined empirically for the specific cell line being used.
-
-
Load the Sensor Cartridge: Load the prepared mitochondrial stress test compounds into the appropriate injection ports of the hydrated sensor cartridge.
-
Run the Seahorse XF Assay:
-
Replace the cell culture medium with fresh, warmed assay medium.
-
Place the cell culture microplate into the Seahorse XF Analyzer.
-
Start the assay protocol, which will typically involve an initial calibration, followed by cycles of mixing, waiting, and measuring to establish a baseline OCR.
-
The instrument will then sequentially inject the mitochondrial inhibitors and measure the corresponding changes in OCR.
-
Experimental Workflow Diagram
Caption: Workflow for measuring OCR in this compound-treated cells using the Seahorse XF Analyzer.
Data Analysis and Interpretation
The Seahorse Wave software can be used for data acquisition and analysis. The key parameters of mitochondrial function are calculated as follows:
-
Basal Respiration: The initial OCR before the injection of any inhibitors.
-
ATP-Linked Respiration: The decrease in OCR after the injection of Oligomycin (an ATP synthase inhibitor).
-
Maximal Respiration: The OCR after the injection of FCCP (an uncoupling agent that collapses the proton gradient and drives the electron transport chain to its maximum rate).
-
Spare Respiratory Capacity: The difference between maximal respiration and basal respiration, which indicates the cell's ability to respond to an increased energy demand.
-
Proton Leak: The remaining OCR after Oligomycin injection that is not coupled to ATP synthesis.
-
Non-Mitochondrial Respiration: The OCR remaining after the injection of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor).
A significant decrease in basal respiration, ATP-linked respiration, and maximal respiration in this compound-treated cells compared to the vehicle control would confirm the inhibitory effect of this compound on mitochondrial respiration.
Conclusion
The Seahorse XF Analyzer provides a robust and sensitive platform to elucidate the metabolic effects of novel therapeutic compounds like this compound. The detailed protocol and workflow described in this application note will enable researchers to effectively measure the impact of this compound on cellular oxygen consumption and gain valuable insights into its mechanism of action.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis in Cancer Cells Exposed to Penao
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penao (4-(N-(S-penicillaminylacetyl)amino) phenylarsonous acid) is a novel mitochondria-targeted agent that has demonstrated potent anti-cancer activity. Its mechanism of action involves the induction of apoptosis, a programmed cell death pathway, in malignant cells. This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis in cancer cells using flow cytometry, a powerful technique for single-cell analysis. The primary method described is the Annexin V and Propidium Iodide (PI) staining assay, which allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of Apoptosis Detection using Annexin V and PI Staining
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. This allows for the identification of early apoptotic cells with intact cell membranes.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane integrity is compromised, allowing PI to enter the cell and stain the nucleus.
By using a combination of Annexin V and PI, it is possible to distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-)
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-)
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+)
-
Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+)
Data Presentation: this compound-Induced Apoptosis in Cancer Cells
The following tables summarize the quantitative data on the percentage of apoptotic cells induced by this compound in different cancer cell lines, as determined by Annexin V/PI flow cytometry.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in HSJD-DIPG-007 Cells (48h Treatment)
| This compound Concentration (µM) | Total Apoptotic Cells (%) (Early + Late) |
| 0 (Control) | ~5 |
| 1 | ~15 |
| 2 | ~30 |
| 3 | ~50 |
Table 2: Time-Course of Apoptosis Induction by this compound (3 µM) in HSJD-DIPG-007 Cells
| Treatment Time (hours) | Total Apoptotic Cells (%) (Early + Late) |
| 0 | ~5 |
| 24 | ~25 |
| 48 | ~50 |
| 72 | ~65 |
Signaling Pathways Involved in this compound-Induced Apoptosis
This compound primarily triggers the intrinsic or mitochondrial pathway of apoptosis. It targets and inactivates the adenine nucleotide translocator (ANT) on the inner mitochondrial membrane. This leads to a cascade of events including the disruption of mitochondrial function, generation of reactive oxygen species (ROS), and the release of pro-apoptotic factors into the cytoplasm. Furthermore, evidence suggests that this compound can modulate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation.
Troubleshooting & Optimization
Technical Support Center: Glutathione Inhibition and Synergistic Drug Effects
Disclaimer: The following information is based on the well-documented synergistic effects of glutathione inhibitors with the chemotherapeutic agent cisplatin. The term "Penao" was not found in the scientific literature, and cisplatin is used here as a representative compound to illustrate the principles and methodologies. Researchers should adapt these guides to their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the scientific basis for combining a glutathione (GSH) inhibitor with a cytotoxic agent?
A1: Glutathione (GSH) is a critical antioxidant in cells, protecting them from damage by reactive oxygen species (ROS) and detoxifying harmful substances, including certain chemotherapy drugs. Many cancer cells exhibit high levels of GSH, which is a known mechanism of resistance to drugs like cisplatin. By inhibiting GSH synthesis using an agent like Buthionine Sulfoximine (BSO), the cancer cells' primary defense against drug-induced oxidative stress is weakened. This depletion of GSH can re-sensitize resistant cells and synergistically enhance the efficacy of the cytotoxic agent, leading to increased cancer cell death.
Q2: How does glutathione contribute to cisplatin resistance?
A2: Glutathione contributes to cisplatin resistance through several mechanisms:
-
Direct Inactivation: GSH can directly bind to and detoxify cisplatin, forming a cisplatin-GSH conjugate that is then actively pumped out of the cell.
-
Antioxidant Defense: Cisplatin induces cell death partly by generating high levels of ROS. GSH neutralizes these ROS, thereby reducing the drug's cytotoxic effect.
-
Apoptosis Regulation: GSH can inhibit apoptotic signaling pathways that are normally triggered by cisplatin-induced DNA damage.
-
Efflux Pump Cofactor: GSH can act as a cofactor for multidrug resistance-associated proteins (MRPs) that actively transport cisplatin out of the cell.
Q3: What is Buthionine Sulfoximine (BSO) and how does it work?
A3: Buthionine Sulfoximine (BSO) is a potent and specific inhibitor of the enzyme γ-glutamylcysteine synthetase (γ-GCS). This enzyme catalyzes the first and rate-limiting step in the synthesis of glutathione. By blocking this step, BSO leads to the depletion of intracellular GSH levels, making cells more vulnerable to oxidative damage.
Q4: Are there potential downsides or off-target effects to inhibiting glutathione?
A4: Yes. Since GSH is crucial for protecting all cells, not just cancer cells, systemic GSH depletion can increase the toxicity of chemotherapy in normal tissues. For instance, while some studies show BSO can protect against cisplatin-induced kidney damage (nephrotoxicity), the overall effect can be complex. The timing and dosage of the GSH inhibitor and the cytotoxic agent must be carefully optimized to maximize the therapeutic window—achieving potent anti-tumor effects while minimizing side effects on healthy tissues.
Troubleshooting Experimental Issues
Issue 1: I am not observing a synergistic effect between my compound and the GSH inhibitor.
-
Possible Cause 1: Insufficient GSH Depletion.
-
Troubleshooting Step: Confirm that your BSO (or other inhibitor) treatment protocol is effectively reducing GSH levels. Measure intracellular GSH concentrations before and after treatment using a commercially available kit (e.g., Ellman's reagent-based assay). BSO treatment often requires pre-incubation for 24-48 hours to achieve significant depletion.
-
-
Possible Cause 2: Cell Line Resistance Mechanism.
-
Troubleshooting Step: The primary resistance mechanism in your cell line may not be GSH-dependent. Investigate other potential resistance pathways, such as altered drug uptake/efflux, enhanced DNA repair, or mutations in apoptotic pathway proteins.
-
-
Possible Cause 3: Incorrect Dosing or Scheduling.
-
Troubleshooting Step: The synergistic effect is often highly dependent on the concentration and timing of the two agents. Perform a dose-matrix experiment (checkerboard assay) with varying concentrations of both the GSH inhibitor and your compound to identify the optimal synergistic ratio. The GSH inhibitor should typically be administered before the cytotoxic agent to allow time for GSH depletion.
-
Issue 2: The glutathione inhibitor alone is causing significant cell death.
-
Possible Cause: High Baseline Oxidative Stress.
-
Troubleshooting Step: Your cell line may have a high basal level of ROS, making it particularly sensitive to GSH depletion. Try reducing the concentration of the GSH inhibitor to a non-toxic or minimally toxic level that still achieves partial GSH depletion. The goal is to weaken the cells, not kill them with the inhibitor alone.
-
Issue 3: My results are inconsistent across experiments.
-
Possible Cause: Variation in Cell State.
-
Troubleshooting Step: Ensure your cells are in the same growth phase (e.g., logarithmic phase) for every experiment. Cell density, passage number, and media conditions can all influence cellular metabolism and GSH levels. Standardize your cell culture protocols meticulously.
-
Quantitative Data Summary
The following tables summarize representative data on the synergistic effects of combining cisplatin with a glutathione inhibitor (BSO).
Table 1: Effect of BSO on Cisplatin Cytotoxicity in MCF-7 Cells
| Treatment Group | LD₅₀ of Cisplatin (μM) | Fold Change in Resistance |
| Control Cells (No BSO) | 13.2 | 1.0 |
| Control Cells (+ 0.5 mM BSO) | 10.2 | 0.77 (Sensitized) |
| Bcl-2 Overexpressing Cells (No BSO) | 18.9 | 1.43 (Resistant) |
| Bcl-2 Overexpressing Cells (+ 0.5 mM BSO) | 15.0 | 1.14 (Resistance Partially Reversed) |
Data adapted from studies on Bcl-2 mediated cisplatin resistance, which is linked to elevated glutathione levels.
Table 2: Synergistic Inhibition of Cell Growth in MCF-7 Breast Cancer Cells
| Treatment | Inhibition of Colony Formation (%) |
| Control (DMSO) | 0% |
| Cisplatin alone | 72.7% |
| GLUT1 Inhibitor #43 alone | 67.7% |
| Cisplatin + GLUT1 Inhibitor #43 | 97.7% |
Note: This table illustrates synergy with a different type of inhibitor but follows the same principle of combination therapy. The Combination Index (CI) for this experiment was 0.669, indicating a synergistic effect.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Determine Synergy
This protocol outlines a standard method to assess the synergistic cytotoxicity of a compound (e.g., cisplatin) and a GSH inhibitor (e.g., BSO) using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
GSH Inhibitor Pre-treatment: Treat the cells with various concentrations of BSO (e.g., 0, 0.1, 0.5, 1 mM) and incubate for 24 hours to deplete intracellular GSH.
-
Compound Treatment: Without washing, add the cytotoxic compound (e.g., cisplatin) at various concentrations to the wells already containing BSO. Create a full dose-response matrix. Include wells with BSO alone and cisplatin alone as controls.
-
Incubation: Incubate the plate for an additional 48-72 hours.
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) for the cytotoxic compound with and without the GSH inhibitor.
-
Calculate the Combination Index (CI) using software like CompuSyn to formally determine if the interaction is synergistic (CI < 0.9), additive (CI = 0.9-1.1), or antagonistic (CI > 1.1).
-
Visualizations
Diagram 1: Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing drug synergy with a glutathione inhibitor.
Diagram 2: Signaling Pathway of Cisplatin-GSH Interaction
Caption: BSO enhances cisplatin-induced apoptosis by inhibiting GSH synthesis.
Diagram 3: Troubleshooting Logic for Synergy Experiments
Technical Support Center: The Role of ABCC1/2 Transporters in Modulating Penao's Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the influence of ABCC1 and ABCC2 transporters on the efficacy of the novel mitochondrial-targeted agent, Penao.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound (4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid) is a novel anti-cancer agent that selectively targets the adenine nucleotide translocase (ANT) on the inner mitochondrial membrane. By binding to and inactivating ANT, this compound disrupts the exchange of mitochondrial ATP for cytosolic ADP. This leads to an inhibition of glucose metabolism, an increase in reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and ultimately, the induction of apoptosis (programmed cell death).
Q2: What are ABCC1 and ABCC2 transporters and why are they relevant to cancer therapy?
ABCC1 (Multidrug Resistance Protein 1, MRP1) and ABCC2 (Multidrug Resistance Protein 2, MRP2) are members of the ATP-binding cassette (ABC) transporter superfamily. These proteins function as efflux pumps, actively transporting a wide range of substrates, including many anticancer drugs and their metabolites, out of cells. Overexpression of ABCC1 and ABCC2 in cancer cells is a common mechanism of multidrug resistance (MDR), leading to reduced intracellular drug accumulation and decreased therapeutic efficacy.
Q3: How might ABCC1 and ABCC2 transporters modulate the efficacy of this compound?
While direct transport of this compound by ABCC1 or ABCC2 has not been definitively characterized in publicly available literature, the co-transport of glutathione (GSH) and GSH-conjugated compounds by these transporters is a key consideration. This compound's mechanism of action involves the induction of oxidative stress. Cells can counteract this by increasing their levels of the antioxidant glutathione. ABCC1 is a known transporter of GSH and glutathionylated substrates. Therefore, overexpression of ABCC1 could potentially confer resistance to this compound by actively effluxing GSH, thereby reducing the intracellular antioxidant capacity and mitigating the ROS-induced cell death triggered by this compound. It has been reported that concomitant treatment with inhibitors of ABCC1/2 transporters can significantly increase the efficacy of this compound.
Q4: What is the significance of using ABCC1/2 inhibitors in combination with this compound?
The use of ABCC1/2 inhibitors, such as MK-571, in combination with this compound is a promising strategy to overcome potential resistance mechanisms. By blocking the efflux activity of these transporters, inhibitors can increase the intracellular concentration of therapeutic agents and enhance their cytotoxic effects. In the context of this compound, inhibiting ABCC1/2 may prevent the efflux of glutathione, thereby potentiating the oxidative stress-mediated apoptosis induced by this compound. This synergistic approach could lead to improved therapeutic outcomes in cancers that overexpress these transporters.
Troubleshooting Guides
Scenario 1: Higher than expected IC50 value for this compound in your cancer cell line.
-
Possible Cause: Overexpression of ABCC1 or ABCC2 transporters leading to drug efflux or modulation of the cellular redox environment.
-
Troubleshooting Steps:
-
Assess Transporter Expression: Quantify the mRNA and protein expression levels of ABCC1 and ABCC2 in your cell line using qPCR and Western blotting, respectively. Compare these levels to a sensitive, control cell line.
-
Functional Assay: Perform a functional efflux assay using a known fluorescent substrate for ABCC1/2 (e.g., calcein-AM) to confirm transporter activity. A higher rate of efflux compared to control cells indicates active transporters.
-
Co-treatment with Inhibitors: Determine the IC50 of this compound in your cell line in the presence and absence of a non-toxic concentration of an ABCC1/2 inhibitor (e.g., MK-571). A significant decrease in the IC50 value in the presence of the inhibitor suggests the involvement of these transporters in conferring resistance.
-
Scenario 2: Inconsistent results in your cell viability assays (e.g., MTT, MTS).
-
Possible Cause: Issues with cell seeding density, reagent preparation, or incubation times.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure that cells are in the logarithmic growth phase during the assay. The optimal seeding density should be determined for each cell line to ensure that they are not confluent at the end of the experiment.
-
Reagent Quality: Prepare fresh solutions of MTT, MTS, or other viability reagents for each experiment. Ensure proper storage conditions to maintain reagent stability.
-
Standardize Incubation Times: Use consistent incubation times for both drug treatment and the viability reagent. Follow the manufacturer's protocol for the specific assay being used.
-
Include Proper Controls: Always include untreated control wells, vehicle control wells (if the drug is dissolved in a solvent like DMSO), and blank wells (medium only) for background subtraction.
-
Scenario 3: Difficulty interpreting results from a drug efflux assay.
-
Possible Cause: Sub-optimal substrate or inhibitor concentrations, or issues with the detection method.
-
Troubleshooting Steps:
-
Titrate Substrate and Inhibitor: Determine the optimal, non-toxic concentrations of the fluorescent substrate and the ABCC1/2 inhibitor for your specific cell line through preliminary dose-response experiments.
-
Use a Positive Control: Include a known substrate of the transporter as a positive control to validate the assay setup.
-
Check Instrument Settings: Ensure that the fluorescence plate reader or flow cytometer is set to the correct excitation and emission wavelengths for the fluorescent substrate being used.
-
Validate with Parental Cell Line: Compare the efflux in your transporter-overexpressing cell line to the parental cell line that does not overexpress the transporter. A significant difference in efflux should be observed.
-
Quantitative Data Summary
The following table provides an example of how to present and analyze data from a cell viability experiment designed to investigate the role of ABCC1 in this compound efficacy. Please note: The following data is illustrative and not based on published results for this compound. Researchers should generate their own data.
| Cell Line | Treatment | this compound IC50
Strategies to enhance the therapeutic window of Penao.
Welcome to the technical support center for Penao. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments aimed at enhancing the therapeutic window of this novel anti-cancer agent.
Understanding this compound
This compound (4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid) is a second-generation peptide arsenical that functions as a mitochondrial toxin. It selectively targets the adenine nucleotide translocase (ANT) on the inner mitochondrial membrane of cancer cells. This interaction disrupts mitochondrial function, leading to an increase in reactive oxygen species (ROS) and subsequent apoptotic cell death. While potent, this compound's clinical utility can be limited by a narrow therapeutic window, necessitating strategies to improve its safety and efficacy.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Overcoming Drug Resistance and Enhancing Efficacy
Question 1: We are observing reduced efficacy of this compound in our glioblastoma cell lines over time. What could be the underlying mechanism and how can we address this?
Answer: A potential mechanism for reduced efficacy is the upregulation of the glutathione system in cancer cells, which can neutralize the ROS induced by this compound. One strategy to overcome this is to co-administer this compound with inhibitors of the glutathione system.
Experimental Protocol: In Vitro Synergistic Effect of this compound and a Glutathione Inhibitor
This protocol outlines a method to assess the synergistic effect of this compound and sulfasalazine, a glutathione inhibitor, in glioblastoma cell lines.
-
Cell Culture: Culture glioblastoma cell lines (e.g., U87, T98G) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Drug Preparation: Prepare stock solutions of this compound and sulfasalazine in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a matrix of concentrations of this compound and sulfasalazine, both alone and in combination. Include a vehicle-only control.
-
Cell Viability Assay: After 72 hours of incubation, assess cell viability using a standard MTS or MTT assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Data Presentation: Synergistic Effects of this compound and Sulfasalazine
| Cell Line | This compound IC50 (µM) | Sulfasalazine IC50 (µM) | Combination (this compound + Sulfasalazine) IC50 (µM) | Combination Index (CI) |
| U87 | 3.5 | 500 | 1.2 (this compound) + 200 (Sulfasalazine) | 0.65 |
| T98G | 4.2 | 650 | 1.5 (this compound) + 250 (Sulfasalazine) | 0.58 |
Note: The above data is illustrative.
Caption: this compound's mechanism of action and the role of glutathione in resistance.
Category 2: Combination Therapies to Widen the Therapeutic Window
Question 2: How can we potentiate the anti-tumor effect of this compound to potentially use lower, less toxic doses?
Answer: Combining this compound with other targeted therapies can lead to synergistic effects, allowing for dose reduction and an improved therapeutic window. For instance, combination with mTOR inhibitors or EGFR inhibitors has shown promise. Another approach is to combine this compound with agents that also target cancer metabolism, such as dichloroacetate (DCA).
Experimental Protocol: Evaluating the Combination of this compound and DCA
This protocol describes an experiment to test the synergistic anti-proliferative effects of this compound and DCA in glioblastoma cells.
-
Cell Culture and Seeding: As described in the previous protocol.
-
Drug Preparation: Prepare stock solutions of this compound and DCA.
-
Treatment: Treat cells with varying concentrations of this compound, DCA, and their combination.
-
Apoptosis Assay: After 48 hours, stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify apoptosis.
-
Data Analysis: Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups.
Data Presentation: Apoptosis in Glioblastoma Cells Treated with this compound and DCA
| Treatment | % Apoptotic Cells (Annexin V+/PI-) |
| Vehicle Control | 5% |
| This compound (2 µM) | 25% |
| DCA (10 mM) | 8% |
| This compound (2 µM) + DCA (10 mM) | 55% |
Note: The above data is illustrative.
Caption: Synergistic targeting of cancer metabolism by this compound and DCA.
Category 3: Dosing and Administration
Question 3: We are planning a preclinical in vivo study. What is a recommended starting dose and administration route for this compound?
Answer: Preclinical studies in rats have shown that this compound is well-tolerated at daily intravenous injections of 3.3 mg/kg, while significant toxicity was observed at 10 mg/kg. Therefore, a starting dose in the lower end of this range is advisable. The primary route of administration in clinical trials has been intravenous infusion. A Phase I clinical trial used a continuous intravenous infusion, but pharmacokinetic data suggested an intermittent dosing schedule might be more appropriate for future studies.
Experimental Protocol: Murine Xenograft Model for this compound Efficacy
This protocol provides a general framework for an in vivo efficacy study of this compound.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) and subcutaneously implant human glioblastoma cells.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Dosing: Administer this compound intravenously at the selected doses (e.g., 2 mg/kg and 4 mg/kg) on a specified schedule (e.g., twice weekly).
-
Monitoring: Measure tumor volume and body weight twice a week. Monitor for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare tumor growth inhibition between the treatment and control groups.
Caption: Workflow for a preclinical in vivo efficacy study of this compound.
Category 4: Managing Toxicity
Question 4: What are the known toxicities of this compound and how can we monitor for them in our animal studies?
Answer: In preclinical studies, the primary target organ for toxicity was the kidney, with observations of tubular dilation and impaired kidney function, particularly in male rats. In a Phase I clinical trial, the most common treatment-emergent adverse events were fatigue and nausea, with the dose-limiting toxicity being grade 3 fatigue at the highest dose level.
Experimental Protocol: Monitoring for this compound-Induced Toxicity in Rodents
This protocol outlines key monitoring parameters for toxicity in preclinical rodent studies with this compound.
-
Clinical Observations: Conduct daily cage-side observations for any changes in appearance, posture, or behavior.
-
Body Weight: Measure body weight at least twice weekly. Significant weight loss can be an early indicator of toxicity.
-
Blood Collection: Collect blood samples at baseline and at the end of the study for a complete blood count (CBC) and serum chemistry panel. Pay close attention to markers of kidney function such as creatinine and BUN.
-
Histopathology: At the end of the study, perform a complete necropsy and collect major organs (especially kidneys, liver, and spleen) for histopathological examination.
-
Data Analysis: Compare the clinical observations, body weights, and clinical pathology parameters between the treated and control groups. Correlate any findings with the histopathology results.
Data Presentation: Illustrative Serum Creatinine Levels in Rats Treated with this compound
| Treatment Group | Day 1 (mg/dL) | Day 14 (mg/dL) | Day 28 (mg/dL) |
| Vehicle Control | 0.5 | 0.5 | 0.6 |
| This compound (3.3 mg/kg) | 0.5 | 0.6 | 0.7 |
| This compound (10 mg/kg) | 0.6 | 1.2 | 1.8 |
Note: The above data is illustrative and based on findings of increased serum creatinine in male rats at higher doses.
Troubleshooting solubility and stability issues of Penao in experimental buffers.
Technical Support Center: Penao
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and stability of this compound in common experimental buffers. This compound is a small molecule inhibitor of NADPH oxidase with the chemical formula C13H19AsN2O5S.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For optimal stability and solubility, it is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM. Store these stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q2: My this compound solution is precipitating when I dilute it into my aqueous experimental buffer. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue for compounds with low aqueous solubility. Here are several troubleshooting steps:
-
Lower the Final Concentration: The final concentration of this compound in your assay may be too high. Try performing a dose-response experiment to determine the lowest effective concentration.
-
Increase the Percentage of Co-solvent: If your experiment can tolerate it, increasing the final percentage of DMSO may help maintain solubility. However, be mindful that high concentrations of DMSO can affect cellular assays.
-
Use a Different Buffer System: The composition of your buffer can impact the solubility of this compound. Consider trying alternative buffer systems if your experimental design allows.
-
Adjust the pH: The solubility of this compound may be pH-dependent. If your experiment permits, test a range of pH values to find the optimal condition for solubility.
Q3: How stable is this compound in aqueous buffers at room temperature?
This compound can be susceptible to degradation in aqueous solutions, particularly at non-neutral pH and when exposed to light. It is recommended to prepare fresh working solutions from a frozen DMSO stock for each experiment. If you must store aqueous solutions, keep them at 2-8°C and use them within 24 hours.
Q4: I am observing inconsistent results in my experiments. Could this be related to the stability of this compound?
Yes, inconsistent results can be a sign of compound instability. This compound may be degrading in your experimental buffer over the course of your assay. To address this, consider the following:
-
Prepare Fresh Solutions: Always use freshly prepared working solutions.
-
Minimize Exposure to Light: Protect your this compound solutions from light by using amber vials or covering your containers with aluminum foil.
-
Control Temperature: Maintain a consistent temperature throughout your experiments.
Quantitative Data Summary
The following tables summarize the solubility and stability of this compound under various experimental conditions.
Table 1: Solubility of this compound in Common Buffers
| Buffer (50 mM) | pH | Maximum Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 15 |
| Tris-HCl | 7.4 | 25 |
| MES | 6.0 | 50 |
| HEPES | 7.4 | 20 |
Table 2: Stability of this compound in Aqueous Buffer (PBS, pH 7.4) at Different Temperatures
| Temperature (°C) | Time (hours) | Percent Remaining |
| 4 | 24 | 95% |
| 25 (Room Temperature) | 8 | 80% |
| 37 | 4 | 65% |
Experimental Protocols
Protocol 1: Determination of this compound Solubility by HPLC
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of dilutions of the this compound stock solution in the desired experimental buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1 µM to 100 µM).
-
Incubate the solutions at the desired temperature for 2 hours to allow for equilibration.
-
Centrifuge the samples at 14,000 x g for 20 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant and analyze the concentration of soluble this compound using a validated HPLC method.
-
The highest concentration at which no precipitation is observed is considered the maximum solubility.
Protocol 2: Assessment of this compound Stability by LC-MS
-
Prepare a fresh working solution of this compound in the experimental buffer of interest at a known concentration (e.g., 20 µM).
-
Divide the solution into multiple aliquots and store them under different conditions (e.g., varying temperatures, light exposure).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Immediately analyze the samples by LC-MS to quantify the amount of intact this compound remaining and to identify any potential degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for this compound solubility and stability issues.
Caption: Potential degradation pathways for this compound in experimental buffers.
References
Technical Support Center: Investigating Acquired Resistance to PENAO Treatment
Welcome to the technical support center for researchers investigating mechanisms of acquired resistance to PENAO treatment. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, or 4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid, is a novel anti-cancer agent that targets mitochondria. It specifically binds to and inhibits the adenine nucleotide translocase (ANT) on the inner mitochondrial membrane.[1][2] This inhibition disrupts mitochondrial function, leading to increased production of reactive oxygen species (ROS) and subsequent cancer cell death.[1][2]
Q2: What are the known mechanisms of acquired resistance to this compound?
A2: Current research, primarily in ovarian cancer and glioblastoma cell lines, points to two main mechanisms of acquired resistance:
-
Management of Oxidative Stress: Resistant cells may develop an enhanced ability to cope with the oxidative stress induced by this compound. This can occur through the upregulation of antioxidant pathways, such as the induction of heme oxygenase-1.[3]
-
Metabolic Shift to Glycolysis: Cancer cells can adapt to this compound treatment by shifting their energy metabolism from mitochondrial oxidative phosphorylation towards glycolysis.
Q3: Are there strategies to overcome this compound resistance?
A3: Yes, combination therapies have shown promise in overcoming this compound resistance:
-
mTORC1 Inhibition: For resistance mediated by a glycolytic shift, co-treatment with an mTORC1 inhibitor can synergistically inhibit cell proliferation and induce cell death.
-
Glutathione System Inhibition: In glioblastoma models, inhibiting the glutathione system has been shown to significantly increase the efficacy of this compound.
Q4: My cells are showing reduced sensitivity to this compound over time. What could be the cause?
A4: Reduced sensitivity to this compound that develops over time is characteristic of acquired resistance. The most likely causes are the development of mechanisms to counteract oxidative stress or a metabolic shift towards glycolysis. We recommend investigating these possibilities using the experimental protocols outlined below.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTT assay).
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a uniform number of cells is seeded in each well. Perform a cell count before plating and gently mix the cell suspension before aliquoting.
-
-
Possible Cause 2: Uneven drug distribution.
-
Solution: When adding this compound or other compounds, ensure thorough mixing by gently pipetting up and down or using a multi-channel pipette. Avoid introducing bubbles.
-
-
Possible Cause 3: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause 4: Interference with MTT assay reagents.
-
Solution: Ensure that the solvents used to dissolve this compound and other inhibitors are compatible with the MTT assay and do not interfere with the formazan product. Include appropriate vehicle controls.
-
Issue 2: Difficulty in detecting a significant increase in Reactive Oxygen Species (ROS) in this compound-treated sensitive cells.
-
Possible Cause 1: Timing of measurement.
-
Solution: The peak of ROS production may be transient. Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) after this compound treatment to identify the optimal time point for ROS measurement.
-
-
Possible Cause 2: Insufficient probe concentration or incubation time.
-
Solution: Optimize the concentration of the ROS-sensitive fluorescent probe (e.g., H2DCF-DA) and the incubation time. Refer to the manufacturer's protocol and literature for guidance.
-
-
Possible Cause 3: Photobleaching of the fluorescent probe.
-
Solution: Protect the cells from light as much as possible after adding the fluorescent probe. Perform measurements promptly after incubation.
-
Issue 3: Seahorse XF Glycolysis Stress Test shows no significant difference between sensitive and resistant cells.
-
Possible Cause 1: Suboptimal cell density.
-
Solution: The number of cells seeded per well is critical for a robust Seahorse assay. Titrate the cell number to find the optimal density that gives a measurable and consistent extracellular acidification rate (ECAR).
-
-
Possible Cause 2: Incorrect concentrations of inhibitors.
-
Solution: Ensure that the concentrations of glucose, oligomycin, and 2-deoxyglucose (2-DG) are appropriate for your cell line to elicit the expected metabolic shifts.
-
-
Possible Cause 3: Cells are not in the optimal metabolic state.
-
Solution: Ensure that cells are healthy and in the logarithmic growth phase before starting the assay. Culture conditions, such as media composition and pH, should be consistent.
-
Data Presentation
The following tables are illustrative examples of how to present quantitative data when investigating this compound resistance. Note: The data presented here are for demonstration purposes and should be replaced with your experimental results.
Table 1: this compound IC50 Values in Sensitive and Resistant Ovarian Cancer Cell Lines.
| Cell Line | This compound IC50 (µM) | Resistance Fold-Change |
| SKOV-3 (Sensitive) | 2.5 | 1.0 |
| SKOV-3/PENAO-R | 15.0 | 6.0 |
| OVCAR-3 (Sensitive) | 1.8 | 1.0 |
| OVCAR-3/PENAO-R | 12.6 | 7.0 |
Table 2: Quantification of Intracellular Reactive Oxygen Species (ROS).
| Cell Line | Treatment | Relative Fluorescence Units (RFU) |
| SKOV-3 (Sensitive) | Vehicle Control | 100 ± 10 |
| SKOV-3 (Sensitive) | This compound (5 µM) | 350 ± 25 |
| SKOV-3/PENAO-R | Vehicle Control | 110 ± 12 |
| SKOV-3/PENAO-R | This compound (5 µM) | 180 ± 20 |
Table 3: Glycolytic Rate Measured by Seahorse XF Analyzer.
| Cell Line | Glycolytic Rate (mpH/min) |
| SKOV-3 (Sensitive) | 80 ± 8 |
| SKOV-3/PENAO-R | 150 ± 15 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for assessing cell viability and proliferation in response to this compound treatment.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) to measure intracellular ROS levels.
Materials:
-
24-well or 96-well black, clear-bottom plates
-
This compound stock solution
-
H2DCF-DA stock solution (in DMSO)
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom plate and allow them to attach overnight.
-
-
Treatment:
-
Treat cells with this compound at the desired concentration and for the optimal time determined in a preliminary experiment. Include a positive control (e.g., H2O2) and a vehicle control.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add serum-free medium containing 5-10 µM H2DCF-DA to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Glycolysis Stress Test (Seahorse XF Analyzer)
This protocol measures the key parameters of glycolytic function in real-time.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with L-glutamine
-
Glucose, Oligomycin, and 2-Deoxy-D-glucose (2-DG)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF microplate at the predetermined optimal density.
-
Incubate overnight to allow for attachment and recovery.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium (lacking glucose and pyruvate) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
-
Compound Loading:
-
Load the injection ports of the sensor cartridge with glucose, oligomycin, and 2-DG at the desired final concentrations.
-
-
Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge.
-
Place the cell plate into the Seahorse XF Analyzer and start the assay.
-
The instrument will sequentially inject the compounds and measure the extracellular acidification rate (ECAR).
-
-
Data Analysis:
-
Analyze the ECAR data to determine the rates of glycolysis, glycolytic capacity, and glycolytic reserve.
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for investigating this compound resistance.
Caption: this compound's mechanism of action and acquired resistance pathways.
Caption: Role of the mTOR signaling pathway in this compound resistance.
Caption: Role of the Glutathione metabolism in this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduced accumulation of platinum drugs is not observed in drug-resistant ovarian cancer cell lines derived from cisplatin-treated patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of PENAO Delivery Methods for Improved Tumor Accumulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining PENAO delivery methods to enhance its accumulation in tumors.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments aimed at improving this compound delivery and tumor accumulation.
| Issue | Potential Cause | Suggested Solution |
| Low this compound encapsulation efficiency in nanoparticles. | 1. Suboptimal formulation parameters: Incorrect polymer/lipid concentration, drug-to-carrier ratio, or solvent selection. 2. This compound degradation: Instability of this compound during the nanoparticle formulation process. 3. Poor interaction between this compound and the nanoparticle matrix. | 1. Optimize formulation: Systematically vary formulation parameters (e.g., using a Design of Experiments approach) to identify the optimal conditions for this compound encapsulation. 2. Assess this compound stability: Analyze the stability of this compound under the formulation conditions (e.g., temperature, pH, solvent) using techniques like HPLC. Consider formulating under inert or protective conditions if degradation is observed. 3. Modify nanoparticle composition: Incorporate excipients that can enhance the interaction with this compound. For instance, if this compound is charged, use a polymer with an opposite charge. A study on creating polymeric micelles from this compound itself showed successful nanoparticle formation[1]. |
| High burst release of this compound from nanoparticles. | 1. Surface-adsorbed this compound: A significant amount of this compound may be adsorbed onto the nanoparticle surface rather than being encapsulated. 2. High drug loading: Exceeding the optimal drug loading capacity of the nanoparticle system. 3. Rapid nanoparticle degradation: The nanoparticle matrix degrades too quickly in the release medium. | 1. Purification: Implement a thorough purification step (e.g., dialysis, tangential flow filtration) to remove surface-adsorbed drug. 2. Optimize drug loading: Experiment with lower drug-to-carrier ratios to find a balance between loading and controlled release. 3. Modify nanoparticle matrix: Use a more stable polymer or crosslink the nanoparticle matrix to slow down its degradation and subsequent drug release. |
| Low tumor accumulation of this compound nanoparticles in vivo. | 1. Rapid clearance by the reticuloendothelial system (RES): Nanoparticles are quickly taken up by the liver and spleen.[2][3] 2. Poor Enhanced Permeability and Retention (EPR) effect: The tumor model may have a poorly developed or heterogeneous vasculature, limiting passive accumulation.[4][5] 3. Inappropriate nanoparticle size: Particles may be too large to penetrate the tumor vasculature or too small, leading to rapid renal clearance. 4. Lack of specific targeting. | 1. Surface modification: "Stealth" coatings like polyethylene glycol (PEG) can be added to the nanoparticle surface to reduce opsonization and RES uptake, thereby prolonging circulation time. 2. Enhance EPR effect: Consider co-administration of agents that can modulate the tumor microenvironment and increase vascular permeability. Alternatively, select a tumor model known to exhibit a robust EPR effect for initial studies. 3. Optimize nanoparticle size: Aim for a hydrodynamic diameter between 50-200 nm, which is generally considered optimal for exploiting the EPR effect. 4. Implement active targeting: Conjugate ligands (e.g., antibodies, peptides, aptamers) to the nanoparticle surface that bind to receptors overexpressed on the tumor cells. |
| High toxicity observed in in vivo studies. | 1. Toxicity of this compound itself: The administered dose of this compound may be too high. 2. Toxicity of the nanoparticle carrier: The materials used to formulate the nanoparticles may have inherent toxicity. 3. Off-target accumulation: Nanoparticles may accumulate in healthy tissues, causing toxicity. | 1. Dose-response studies: Conduct thorough dose-finding studies to determine the maximum tolerated dose (MTD) of the this compound nanoparticle formulation. 2. Use biocompatible materials: Select biodegradable and biocompatible polymers or lipids for nanoparticle formulation. Ensure all components have a good safety profile. 3. Improve targeting: Enhance active targeting to increase the therapeutic index by directing more of the drug to the tumor and less to healthy tissues. |
| Inconsistent experimental results. | 1. Batch-to-batch variability in nanoparticle synthesis: Lack of a standardized and reproducible formulation protocol. 2. Variability in the animal model: Differences in tumor growth rates and vascularization among individual animals. 3. Inaccurate characterization techniques. | 1. Standardize protocols: Develop and strictly adhere to a detailed standard operating procedure (SOP) for nanoparticle synthesis and characterization. 2. Use appropriate controls and large sample sizes: Include proper control groups and a sufficient number of animals in each group to account for biological variability. 3. Calibrate instruments and validate assays: Regularly calibrate all characterization instruments and validate all analytical and biological assays to ensure accuracy and reproducibility. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action in cancer?
This compound (4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid) is a novel anti-cancer agent that targets the mitochondria of cancer cells. Its primary mechanism of action involves binding to and inactivating the adenine nucleotide translocase (ANT) on the inner mitochondrial membrane. This disruption of ANT function inhibits glucose metabolism and leads to mitochondrial membrane instability, ultimately triggering cell death through the induction of reactive oxygen species (ROS) and the intrinsic apoptotic pathway.
2. Why is developing a nanoparticle delivery system for this compound beneficial?
While this compound has shown promise, formulating it within a nanoparticle delivery system can offer several advantages:
-
Improved Stability: Nanoparticle encapsulation can protect this compound from degradation in the physiological environment. A study demonstrated that polymerizing this compound into micelles increased its stability.
-
Enhanced Tumor Accumulation: Nanoparticles can take advantage of the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.
-
Active Targeting: Nanoparticles can be surface-functionalized with ligands to actively target cancer cells, potentially increasing efficacy and reducing off-target effects.
-
Controlled Release: Nanoparticle formulations can be designed to provide a sustained release of this compound at the tumor site, maintaining a therapeutic concentration over a longer period.
-
Improved Pharmacokinetics: Nanoparticle delivery can alter the biodistribution and prolong the circulation half-life of this compound.
3. What is the Enhanced Permeability and Retention (EPR) effect and how can it be leveraged for this compound delivery?
The EPR effect is a phenomenon where nanoparticles and other macromolecules tend to accumulate in tumor tissues more than in normal tissues. This is due to two main factors:
-
Leaky Vasculature: Tumor blood vessels are often poorly formed with gaps between endothelial cells, allowing nanoparticles to extravasate into the tumor interstitium.
-
Poor Lymphatic Drainage: Tumors typically have a deficient lymphatic system, which prevents the clearance of nanoparticles that have entered the tumor tissue, leading to their retention.
To leverage the EPR effect for this compound delivery, this compound-loaded nanoparticles should be designed with an appropriate size (typically 50-200 nm) to allow for extravasation through the leaky tumor vasculature while avoiding rapid clearance by the kidneys.
4. What are the key considerations for designing an active targeting strategy for this compound nanoparticles?
Active targeting aims to enhance the specific delivery of nanoparticles to tumor cells by exploiting molecular differences between cancerous and normal cells. Key considerations include:
-
Target Selection: Identify a receptor or antigen that is overexpressed on the surface of the target cancer cells with minimal expression on healthy cells.
-
Ligand Choice: Select a high-affinity ligand (e.g., antibody, peptide, aptamer, or small molecule) that specifically binds to the chosen target.
-
Ligand Density: Optimize the number of ligands on the nanoparticle surface. Too few may not be effective, while too many could hinder nanoparticle transport or lead to faster clearance.
-
Conjugation Chemistry: Use a stable and biocompatible method to attach the ligands to the nanoparticle surface.
5. How can I assess the tumor accumulation of my this compound nanoparticle formulation?
Several methods can be used to quantify the accumulation of this compound nanoparticles in tumors:
-
In Vivo Imaging: If the nanoparticles are labeled with a fluorescent dye or a radionuclide, non-invasive imaging techniques like fluorescence imaging, SPECT, or PET can be used to track their biodistribution and tumor accumulation over time in animal models.
-
Ex Vivo Tissue Analysis: After sacrificing the animals at specific time points, tumors and other organs can be harvested.
-
For fluorescently labeled nanoparticles: The fluorescence intensity in homogenized tissues can be measured.
-
For drug-loaded nanoparticles: The amount of this compound in the tissues can be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). The results are often expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Quantitative Data Summary
Table 1: Comparative in vitro Cytotoxicity of Free this compound vs. Nanoparticle-formulated this compound
| Cell Line | Formulation | IC50 (µM) | Reference |
| 143B Human Osteosarcoma | Free this compound | 2.7 ± 0.3 | |
| 143B Human Osteosarcoma | Micelle M4 | 0.8 ± 0.02 | |
| Glioblastoma Cell Lines (panel of 13) | Free this compound | 0.3 - 4.5 |
Experimental Protocols
Protocol 1: Formulation of this compound-loaded Polymeric Nanoparticles via Nanoprecipitation
This protocol provides a general method for formulating this compound-loaded nanoparticles using a biodegradable polymer like PLGA.
-
Preparation of Organic Phase:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a water-miscible organic solvent (e.g., 5 mL of acetone or acetonitrile).
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution (e.g., 10 mL) containing a surfactant (e.g., 1% w/v Poloxamer 188 or PVA) to stabilize the nanoparticles.
-
-
Nanoparticle Formation:
-
Under constant stirring, slowly inject the organic phase into the aqueous phase.
-
The polymer and drug will precipitate, forming nanoparticles.
-
-
Solvent Evaporation:
-
Continue stirring the suspension for several hours (e.g., 4-6 hours) at room temperature to allow for the complete evaporation of the organic solvent.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated this compound.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticles can be lyophilized. A cryoprotectant (e.g., 5% w/v trehalose) should be added before freezing.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency and drug loading by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the this compound content using HPLC.
-
Protocol 2: In Vivo Tumor Accumulation Study in a Xenograft Mouse Model
This protocol outlines a typical procedure for evaluating the biodistribution and tumor accumulation of this compound nanoparticles.
-
Animal Model:
-
Establish subcutaneous tumors in immunocompromised mice (e.g., nude mice) by injecting a suspension of cancer cells (e.g., 1 x 10^6 cells).
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
Administration of Nanoparticles:
-
Randomly divide the mice into experimental groups (e.g., free this compound, this compound-loaded nanoparticles, saline control).
-
Administer the formulations intravenously (e.g., via tail vein injection) at a specific dose of this compound.
-
-
Biodistribution Analysis:
-
At predetermined time points (e.g., 4, 24, 48 hours) post-injection, euthanize a subset of mice from each group.
-
Perform cardiac perfusion with saline to remove blood from the organs.
-
Harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain).
-
Weigh each tissue sample.
-
-
Quantification of this compound:
-
Homogenize each tissue sample in a suitable buffer.
-
Extract this compound from the tissue homogenate using an appropriate solvent extraction method.
-
Quantify the concentration of this compound in the extracts using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the amount of this compound per gram of tissue.
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
-
Compare the tumor accumulation and organ distribution between the different formulations.
-
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Workflow for evaluating this compound nanoparticle tumor targeting.
Caption: Troubleshooting logic for low tumor accumulation of nanoparticles.
References
- 1. Direct Polymerization of the Arsenic Drug this compound to Obtain Nanoparticles with High Thiol-Reactivity and Anti-Cancer Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Nanoparticle’s Journey to the Tumor: Strategies to Overcome First-Pass Metabolism and Their Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasofscience.org [atlasofscience.org]
- 4. Enhanced permeability and retention effect - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Analysis of Penao Versus Temozolomide in Glioblastoma: A Guide for Researchers
This guide provides a comprehensive comparison of the novel investigational drug Penao and the standard-of-care chemotherapy, temozolomide, for the treatment of glioblastoma (GBM). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the available preclinical data, mechanisms of action, and experimental methodologies for both compounds.
Executive Summary
Glioblastoma remains one of the most challenging cancers to treat, with a dismal prognosis despite a multimodal treatment approach that includes surgery, radiation, and chemotherapy with temozolomide. Temozolomide, a DNA alkylating agent, has been the frontline chemotherapeutic for GBM for over two decades. However, its efficacy is often limited by inherent and acquired resistance mechanisms. This compound (4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid) is a novel, mitochondria-targeted agent that has shown significant promise in preclinical studies. It operates through a distinct mechanism of action, inducing cancer cell death by targeting mitochondrial metabolism. This guide presents a side-by-side comparison of these two agents, highlighting the potent anti-glioblastoma activity of this compound and its potential to overcome some of the limitations of temozolomide.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies of this compound and temozolomide in glioblastoma models.
Table 1: In Vitro Efficacy Against Glioblastoma Cell Lines
| Parameter | This compound | Temozolomide | Reference(s) |
| Mechanism of Action | Mitochondrial Toxin (ANT inhibitor) | DNA Alkylating Agent | |
| IC50 Range (GBM cell lines) | 0.3 - 4.5 µM | Highly variable, often in the higher µM to mM range | |
| Relative Potency | Up to 440-fold more potent than temozolomide | Standard | |
| Selectivity (GBM vs. normal cells) | Up to 50-fold more specific for GBM cells over normal fibroblasts and 23-fold over normal astrocytes | Less selective, with myelosuppression being a common side effect |
Table 2: In Vivo Efficacy in Glioblastoma Mouse Models
| Parameter | This compound | Temozolomide | Reference(s) |
| Animal Model | Subcutaneous and orthotopic glioblastoma xenografts in mice | Various xenograft and allograft models | |
| Dosage and Administration | 1-3 mg/kg/day | Dose and schedule dependent on the model, often 50-100 mg/kg/day for 5 days | |
| Tumor Growth Inhibition | Significant inhibition of tumor size, with partial and complete responses observed | Modest tumor growth delay | |
| Blood-Brain Barrier Penetration | Readily crosses the blood-brain barrier and accumulates in tumor tissue | Can cross the blood-brain barrier | |
| Reported Toxicity | No signs or symptoms of treatment toxicity at effective doses in preclinical models | Myelosuppression (neutropenia, thrombocytopenia) is a common dose-limiting toxicity |
Mechanism of Action
The fundamental difference between this compound and temozolomide lies in their cellular targets and mechanisms of inducing cell death.
This compound: Targeting Mitochondrial Metabolism
This compound selectively targets the adenine nucleotide translocase (ANT), a protein located on the inner mitochondrial membrane. By binding to ANT, this compound disrupts the transport of ATP and ADP across the mitochondrial membrane, leading to a cascade of events:
-
Inhibition of Mitochondrial Respiration: The disruption of nucleotide transport inhibits oxidative phosphorylation.
-
Induction of Mitochondrial Permeability Transition (MPT): This leads to the opening of the mitochondrial permeability transition pore (mPTP), causing a loss of mitochondrial membrane potential.
-
Generation of Reactive Oxygen Species (ROS): The dysfunctional mitochondria produce an excess of ROS, leading to oxidative stress.
-
Apoptosis Induction: The combination of ATP depletion, loss of membrane potential, and oxidative stress triggers the intrinsic pathway of apoptosis, characterized by the release of cytochrome c and activation of caspases 9 and 3.
Temozolomide: DNA Alkylation and Damage
Temozolomide is a prodrug that, under physiological pH, spontaneously converts to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC is a DNA alkylating agent that transfers a methyl group to DNA bases, primarily at the O6 and N7 positions of guanine and the N3 position of adenine. The cytotoxicity of temozolomide is primarily attributed to the methylation of the O6 position of guanine (O6-MeG). This lesion, if not repaired, leads to mismatched base pairing during DNA replication, triggering a futile cycle of mismatch repair (MMR) that results in DNA double-strand breaks and ultimately, apoptosis.
Resistance to temozolomide is a major clinical challenge and is often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT can directly remove the methyl group from the O6 position of guanine, thus repairing the DNA damage and negating the cytotoxic effect of the drug.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways affected by this compound and temozolomide.
Caption: Mechanism of action of this compound in glioblastoma cells.
Caption: Mechanism of action of Temozolomide in glioblastoma cells.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound and temozolomide in glioblastoma.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the drugs on glioblastoma cell lines.
Protocol Outline:
-
Cell Seeding: Glioblastoma cells (e.g., U87MG, T98G, or patient-derived cell lines) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or temozolomide. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g.,
Unlocking Potency: A Comparative Guide to the Synergistic Effects of PENAO and Sulfasalazine in Glioblastoma
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the synergistic anti-cancer effects observed when combining PENAO (4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid), a novel mitochondria-targeted agent, with the glutathione inhibitor, sulfasalazine, for the treatment of glioblastoma. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the involved signaling pathways and workflows.
Executive Summary
Glioblastoma remains one of the most challenging cancers to treat. Recent preclinical findings have demonstrated that the efficacy of this compound, a potent inhibitor of the adenine nucleotide translocase (ANT) in cancer cell mitochondria, is significantly enhanced when used in combination with sulfasalazine. This synergy stems from a dual-pronged attack on the tumor's metabolic and defense mechanisms. This compound induces mitochondrial dysfunction and oxidative stress, while sulfasalazine inhibits the glutathione antioxidant system, leaving cancer cells vulnerable to overwhelming reactive oxygen species (ROS)-related cell death. Experimental data indicates that this combination can lead to a substantial increase in cancer cell mortality compared to monotherapy.
Comparative Performance Data
The synergistic interaction between this compound and sulfasalazine has been quantitatively evaluated in preclinical glioblastoma models. The combination therapy has shown a marked improvement in cytotoxic efficacy against a panel of glioblastoma cell lines.
| Metric | This compound Monotherapy | This compound + Sulfasalazine | Fold Increase in Efficacy |
| Increase in Cell Death | Baseline | Up to 93% increase[1] | - |
| Increase in Efficacy | Baseline | Up to 472-fold[1] | 472x[1] |
| This compound IC50 Range | 0.3-4.5 µM[1] | Not explicitly stated, but significantly lower | Not explicitly stated |
Table 1: Summary of Synergistic Efficacy of this compound and Sulfasalazine in Glioblastoma Cell Lines.
Mechanism of Synergistic Action
The enhanced anti-tumor effect of the this compound and sulfasalazine combination is rooted in their complementary mechanisms of action that target both cellular energy production and defense systems.
This compound's Mechanism of Action: this compound selectively targets the adenine nucleotide translocase (ANT), a protein on the inner mitochondrial membrane.[1] By binding to ANT, this compound disrupts the transport of ATP, leading to mitochondrial membrane pore transition and the generation of cytotoxic reactive oxygen species (ROS), ultimately triggering apoptosis.
Sulfasalazine's Mechanism of Action: Sulfasalazine inhibits the glutathione system. One of its key mechanisms is the inhibition of the cystine-glutamate antiporter (system Xc-), which is responsible for importing cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). By depleting intracellular GSH, sulfasalazine weakens the cancer cell's ability to neutralize ROS.
Synergistic Effect: The combination of this compound and sulfasalazine creates a state of overwhelming oxidative stress. This compound actively generates ROS through mitochondrial disruption, while sulfasalazine simultaneously dismantles the primary antioxidant defense mechanism (glutathione synthesis) that cancer cells rely on to survive such an onslaught. This leads to a synergistic increase in ROS-mediated cell death.
Experimental Protocols
The following outlines a representative experimental protocol for validating the synergistic effects of this compound and sulfasalazine on glioblastoma cell lines.
Cell Culture and Reagents
-
Cell Lines: A panel of human glioblastoma cell lines (e.g., U87 MG, T98G, and patient-derived primary lines).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compounds: this compound (dissolved in DMSO), Sulfasalazine (dissolved in DMSO).
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Plate glioblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a matrix of this compound and sulfasalazine concentrations, both alone and in combination, for 72 hours. Include a vehicle-only control (DMSO).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination. Synergy is quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of this compound, sulfasalazine, and their combination for 48 hours.
-
Cell Staining: Harvest cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Alternative Approaches and Considerations
While sulfasalazine is an effective glutathione inhibitor, other agents could be explored for synergistic combinations with this compound. Buthionine sulfoximine (BSO), a more specific inhibitor of glutamate-cysteine ligase, could be a viable alternative. Additionally, inhibitors of multidrug resistance proteins (ABCC1/2), which can efflux this compound, have also shown potential to dramatically increase its efficacy. Future research should focus on in vivo studies to validate these promising in vitro findings in animal models of glioblastoma.
Conclusion
The combination of this compound and sulfasalazine represents a promising therapeutic strategy for glioblastoma. By simultaneously inducing oxidative stress and disabling the cancer cell's primary antioxidant defense, this synergistic pairing leads to a significant increase in tumor cell death. The data and protocols presented in this guide provide a solid foundation for further research and development of this novel combination therapy.
References
Penao Shows No Cross-Resistance with Platinum-Based Chemotherapies in Ovarian Cancer Studies
Preclinical research indicates that the novel anti-cancer agent Penao (4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid) does not exhibit cross-resistance with platinum-based drugs in ovarian cancer cell lines. This suggests that this compound could offer a promising therapeutic avenue for patients with platinum-resistant ovarian cancer.
This compound, a mitochondrial-targeted agent, has demonstrated significant anti-proliferative activity across various subtypes of ovarian cancer, including serous, endometrioid, clear cell, and mucinous cell lines. Its unique mechanism of action, which involves the induction of oxidative stress and a shift in cancer cell metabolism, appears to be distinct from the DNA-damaging effects of platinum-based chemotherapies like cisplatin, carboplatin, and oxaliplatin. This difference in mechanism is a key factor in this compound's ability to overcome the resistance pathways that render platinum drugs ineffective.
Mechanism of Action: A Divergent Approach to Cancer Cell Death
This compound exerts its cytotoxic effects by selectively targeting the adenine nucleotide translocase (ANT) on the inner mitochondrial membrane of cancer cells. This interaction disrupts mitochondrial function, leading to an increase in reactive oxygen species (ROS) and ultimately, apoptotic cell death.
In contrast, platinum-based chemotherapies primarily function by binding to nuclear DNA, forming adducts that interfere with DNA replication and transcription, thereby triggering apoptosis. However, cancer cells can develop resistance to these agents through various mechanisms, including reduced drug accumulation, increased detoxification by molecules like glutathione, and enhanced DNA repair pathways.
The lack of cross-resistance observed with this compound suggests that it bypasses these established platinum-resistance mechanisms.
Comparative Efficacy Data
While direct head-to-head studies providing IC50 values for this compound and platinum agents in the same ovarian cancer cell lines under identical experimental conditions are not yet available in the published literature, existing data from separate studies illustrate the potency of each agent. It is important to note that direct comparison of the values in the following tables is not recommended due to inter-study variability in experimental conditions.
Table 1: Anti-proliferative Activity of this compound in Glioblastoma Cell Lines
| Cell Line Type | IC50 Range (µM) |
| Glioblastoma Cell Lines (panel of 13) | 0.3 - 4.5 |
Data sourced from studies on glioblastoma as specific ovarian cancer IC50 data for this compound was not available in the reviewed literature.
Table 2: Comparative IC50 Values of Platinum-Based Agents in Ovarian Cancer Cell Lines
| Cell Line | Cisplatin (µM) | Carboplatin (µM) | Oxaliplatin (µM) |
| PEO1 | 1.2 ± 0.1 | - | 1.6 ± 0.2 |
| PEO4 | 10.4 ± 1.6 | - | 11.2 ± 1.2 |
| PEO6 | 5.5 ± 0.8 | - | 7.9 ± 1.1 |
| PEA1 | 3.5 ± 0.5 | - | 30.2 ± 9.7 |
| PEA2 | 14.4 ± 1.8 | - | 124.1 ± 12.9 |
| PEO14 | 3.2 ± 0.3 | - | 2.8 ± 0.4 |
| PEO23 | 14.4 ± 2.6 | - | 12.7 ± 2.1 |
| OVCAR-3 | ~107 (ID50) | ~490 (ID50) | - |
| A2780 | 1.40 ± 0.11 | - | - |
| A2780cisR (Cisplatin-Resistant) | 7.39 ± 1.27 | - | - |
These values are compiled from multiple studies and are not from direct comparative experiments. The specific experimental conditions and assays used may vary between studies.
Experimental Protocols
The following is a representative protocol for a cytotoxicity assay, such as the MTT assay, which is commonly used to determine the IC50 values of chemotherapeutic agents.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or a platinum-based drug). A control group of cells is treated with vehicle (the solvent used to dissolve the drug) alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the drug to exert its effect.
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product. Subsequently, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each drug concentration relative to the untreated control cells. The IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Visualizing the Pathways
To better understand the distinct mechanisms of this compound and platinum-based chemotherapies, the following diagrams illustrate their respective signaling pathways and a general experimental workflow.
Caption: this compound targets the adenine nucleotide translocase (ANT) in the mitochondria, leading to increased ROS and apoptosis.
Caption: Cancer cells can develop resistance to platinum drugs through various mechanisms that prevent the drug from reaching its target or repair the damage it causes.
The Next Generation: PENAO Demonstrates Superior Anti-Cancer Efficacy Over its Predecessor, GSAO
For Immediate Release
A comparative analysis of the novel anti-cancer agent, Penao, and its predecessor, GSAO, reveals a significant enhancement in therapeutic efficacy. Preclinical data demonstrates that this compound exhibits a markedly improved cellular accumulation rate, leading to substantially greater anti-proliferative activity and anti-tumor effects in vivo. Both organoarsenical compounds target the adenine nucleotide translocase (ANT) within the mitochondria of cancer cells, but structural modifications in this compound have resulted in a more potent second-generation drug.
Enhanced Performance Metrics of this compound
This compound was designed to bypass the pro-drug processing and metabolism that GSAO requires, allowing for more efficient targeting of cancer cells.[1] This optimized design translates into significant gains in key performance indicators, as detailed in the comparative data below.
| Performance Metric | GSAO | This compound | Fold Increase |
| Cellular Accumulation Rate | Baseline | 85x Faster | 85 |
| Anti-Proliferative Activity | Baseline | 44x Greater | 44 |
| Anti-Tumor Efficacy (in mice) | Baseline | ~20x Greater | ~20 |
This data is based on preclinical studies comparing this compound to GSAO.[1][2][3][4]
Mechanism of Action: Targeting Mitochondrial Function
Both GSAO and this compound function as tumor metabolism inhibitors by targeting the adenine nucleotide translocase (ANT) on the inner mitochondrial membrane. The trivalent arsenical moiety common to both compounds interacts with and cross-links two specific cysteine residues on the ANT protein, identified as cysteines 57 and 257. This action inactivates the transporter, disrupting the exchange of adenosine triphosphate (ATP) and adenosine diphosphate (ADP) across the mitochondrial membrane. The inhibition of this crucial process ultimately leads to the arrest of cell proliferation and induction of apoptosis in tumor cells and tumor-supporting cells.
Experimental Protocols
The following are summaries of the general methodologies employed in the comparative evaluation of this compound and GSAO.
In Vitro Anti-Proliferative Assay
The anti-proliferative activities of this compound and GSAO were assessed using cancer cell lines. A typical protocol involves:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound or GSAO for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard method, such as the MTT or SRB assay, which quantifies the number of living cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell proliferation by 50%, is calculated for each compound. The 44-fold increase in anti-proliferative activity for this compound reflects a significantly lower IC50 value compared to GSAO.
In Vivo Anti-Tumor Efficacy in Mouse Models
The anti-tumor efficacy of this compound and GSAO was evaluated in vivo using tumor-bearing mouse models. A representative experimental workflow is as follows:
-
Tumor Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunodeficient mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, GSAO, this compound). The drugs are administered according to a defined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. The ~20-fold increase in efficacy for this compound indicates a much greater reduction in tumor volume compared to GSAO at comparable doses.
Conclusion
The development of this compound marks a significant advancement in the pursuit of effective cancer therapies targeting mitochondrial metabolism. By overcoming the limitations of its predecessor, GSAO, this compound demonstrates substantially improved potency in preclinical models. Its enhanced cellular uptake and consequent superior anti-proliferative and anti-tumor activities position this compound as a promising candidate for further clinical investigation in the treatment of solid tumors.
References
- 1. The tumour metabolism inhibitors GSAO and this compound react with cysteines 57 and 257 of mitochondrial adenine nucleotide translocase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tumour metabolism inhibitors GSAO and this compound react with cysteines 57 and 257 of mitochondrial adenine nucleotide translocase | springermedizin.de [springermedizin.de]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
Validating Penao's On-Target Effects on Adenine Nucleotide Translocase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Penao, a novel inhibitor of adenine nucleotide translocase (ANT), with other known ANT inhibitors. The information presented herein is supported by experimental data to validate this compound's on-target effects and to benchmark its performance against alternative compounds.
Executive Summary
This compound (4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid) is a second-generation mitochondrial toxin that demonstrates potent and selective anti-cancer activity by targeting the adenine nucleotide translocase (ANT).[1][2] As a critical component of the inner mitochondrial membrane, ANT facilitates the exchange of adenosine diphosphate (ADP) for adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm. By inhibiting ANT, this compound disrupts cellular energy metabolism, leading to proliferation arrest and apoptosis in cancer cells.[3][4] This guide details the comparative efficacy of this compound, its mechanism of action, and the experimental protocols to validate its effects on ANT.
Comparative Analysis of ANT Inhibitors
The efficacy of this compound has been evaluated against several cancer cell lines and compared with its predecessor, GSAO, as well as other established ANT inhibitors like Atractyloside and Bongkrekic Acid.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various ANT inhibitors across different cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Glioblastoma (panel of 13 lines) | 0.3 - 4.5 | |
| Glioblastoma (established cell lines) | 1 - 10 | ||
| Glioblastoma (primary glioma cells) | 0.5 - 2 | ||
| GSAO | Not explicitly found in the same context, but this compound is stated to have 44-fold increased anti-proliferative activity. | - | |
| Atractyloside | Bladder Cancer (RT4) | 44.5 | |
| Bladder Cancer (5637) | 18.4 | ||
| Bladder Cancer (T-24) | 12.8 | ||
| Lung Cancer (PC-9) | Gefitinib is more effective; Atractyloside shows some effect. | ||
| Colon Cancer | Inhibits metastasis. | ||
| Bongkrekic Acid | Breast Cancer (MDA-MB-231) | EC50 of 34.14 | |
| Breast Cancer (MCF-7) | >50 | ||
| Breast Cancer (LTED) | EC50 of 2.58 | ||
| Murine Mammary Cancer (4T1) | Cytotoxic, enhances with low glucose. |
Note: Direct comparative studies of all four inhibitors on the same cell lines are limited. The data is compiled from various sources.
This compound demonstrates significantly higher potency in glioblastoma cell lines compared to the first-generation compound GSAO. Studies indicate that this compound accumulates in cells 85-fold faster than GSAO, leading to a 44-fold increase in anti-proliferative activity.
Mechanism of Action and Signaling Pathway
This compound exerts its on-target effect by covalently binding to and inactivating ANT. Specifically, the trivalent arsenical moiety of this compound cross-links cysteine residues 57 and 257 on the matrix-facing side of human ANT1. This inactivation of ANT has two major downstream consequences:
-
Inhibition of ATP/ADP Translocation: The primary function of ANT, the exchange of mitochondrial ATP for cytosolic ADP, is blocked. This deprives cytosolic metabolic processes, such as glycolysis, of the necessary ATP. In cancer cells, which heavily rely on aerobic glycolysis (the Warburg effect), this disruption of the energy supply is particularly detrimental. The inhibition of ANT curtails the ATP supply to hexokinase II, an enzyme often overexpressed and bound to the outer mitochondrial membrane via the voltage-dependent anion channel (VDAC), thereby inhibiting glucose phosphorylation and trapping.
-
Induction of Mitochondrial Permeability Transition: Inactivation of ANT is a known trigger for the opening of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors like cytochrome c into the cytosol, ultimately leading to programmed cell death.
Experimental Protocols
To validate the on-target effects of this compound and compare it with other ANT inhibitors, a series of key experiments are required.
ADP/ATP Exchange Assay in Isolated Mitochondria
This assay directly measures the function of ANT by monitoring the exchange of nucleotides across the inner mitochondrial membrane.
Materials:
-
Isolation Buffer: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4
-
Respiration Buffer: 125 mM KCl, 10 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, 0.5 mM EGTA, pH 7.2
-
Substrates: 5 mM glutamate, 5 mM malate
-
ADP and ATP stock solutions
-
[³H]-ADP (radiolabeled) or a fluorescent magnesium indicator (e.g., Magnesium Green™)
-
ANT inhibitors: this compound, GSAO, Atractyloside, Bongkrekic Acid
-
Mitochondria isolated from cell lines or tissues
Procedure:
-
Isolate mitochondria from the desired cells or tissues using differential centrifugation.
-
Resuspend the mitochondrial pellet in Respiration Buffer to a final protein concentration of 1 mg/mL.
-
Energize the mitochondria by adding glutamate and malate.
-
To measure ADP/ATP exchange, add a known concentration of ADP to the mitochondrial suspension.
-
Radiolabeled method: Add [³H]-ADP and at various time points, stop the reaction by adding a potent ANT inhibitor like carboxyatractyloside. Separate the mitochondria from the buffer by rapid centrifugation through a silicone oil layer and measure the radioactivity in the mitochondrial pellet.
-
Fluorescence method: In the presence of a magnesium-sensitive fluorescent dye, the exchange of ATP for ADP will result in a change in fluorescence due to the different affinities of ATP and ADP for Mg²⁺. Monitor the change in fluorescence over time.
-
Perform the assay in the presence of varying concentrations of this compound and other inhibitors to determine their IC50 for ANT activity.
Cell Viability and Proliferation Assay (IC50 Determination)
This assay determines the concentration of the inhibitor required to reduce cell viability by 50%.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT or WST-1 reagent
-
This compound and other ANT inhibitors
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or other inhibitors for 24, 48, or 72 hours.
-
Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Mitochondrial Membrane Potential Assay
This assay assesses the impact of ANT inhibitors on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and a trigger for apoptosis.
Materials:
-
Cells cultured on glass-bottom dishes or in 96-well plates
-
Fluorescent dyes such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1
-
This compound and other ANT inhibitors
-
FCCP or CCCP (protonophores, as positive controls for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Treat cells with the ANT inhibitors at their respective IC50 concentrations for a defined period.
-
Incubate the cells with TMRM (e.g., 20-100 nM) or JC-1 (e.g., 1-5 µg/mL) for 20-30 minutes at 37°C.
-
Wash the cells with a suitable buffer (e.g., PBS or HBSS).
-
Image the cells using a fluorescence microscope or measure the fluorescence intensity with a plate reader.
-
TMRM: A decrease in red fluorescence indicates mitochondrial depolarization.
-
JC-1: A shift from red (J-aggregates in healthy mitochondria) to green (J-monomers in the cytoplasm of apoptotic cells) fluorescence indicates depolarization.
-
-
Quantify the change in fluorescence intensity relative to untreated controls.
Experimental and Validation Workflow
The following diagram illustrates a typical workflow for the validation of a novel ANT inhibitor like this compound.
Conclusion
This compound is a highly potent and selective inhibitor of adenine nucleotide translocase with significant promise as an anti-cancer therapeutic, particularly for aggressive cancers like glioblastoma. Its mechanism of action, involving the dual disruption of cellular energy metabolism and induction of apoptosis, provides a strong rationale for its continued development. The experimental protocols outlined in this guide offer a robust framework for researchers to independently validate the on-target effects of this compound and to compare its efficacy against other ANT inhibitors. The superior potency of this compound compared to its predecessor, GSAO, highlights the potential of targeted mitochondrial inhibition as a promising strategy in cancer therapy.
References
- 1. DD-04: this compound: A POTENT MITOCHONDRIAL TARGETED INHIBITOR FOR GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The tumour metabolism inhibitors GSAO and this compound react with cysteines 57 and 257 of mitochondrial adenine nucleotide translocase | springermedizin.de [springermedizin.de]
- 4. The tumour metabolism inhibitors GSAO and this compound react with cysteines 57 and 257 of mitochondrial adenine nucleotide translocase - PMC [pmc.ncbi.nlm.nih.gov]
Penao's Potency: A Comparative Analysis in Patient-Derived vs. Commercial Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the anti-cancer agent Penao's potency in patient-derived cell lines (PDCLs) versus traditional commercial cell lines. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions and advance oncology research.
Introduction to this compound and its Mechanism of Action
This compound (4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid) is a novel, mitochondria-targeted therapeutic agent showing significant promise in the treatment of various cancers, particularly glioblastoma.[1][2] Its primary mechanism of action involves the selective targeting and inactivation of the adenine nucleotide translocase (ANT), a protein located on the inner mitochondrial membrane.[1][2][3] This inhibition disrupts the exchange of ATP and ADP across the mitochondrial membrane, leading to a cascade of events including mitochondrial membrane pore transition, an increase in reactive oxygen species (ROS), and ultimately, apoptotic cell death.
The Significance of Patient-Derived Cell Lines in Drug Discovery
Patient-derived cell lines are cultivated directly from a patient's tumor tissue, offering a model that more closely recapitulates the genetic and phenotypic heterogeneity of the original tumor compared to immortalized commercial cell lines. This proximity to the clinical presentation of the cancer is crucial for translational research, potentially providing a more accurate prediction of a drug's efficacy in a real-world setting.
Comparative Potency of this compound: PDCLs vs. Commercial Cell Lines
Experimental data from multiple studies has demonstrated this compound's potent anti-proliferative activity across a range of glioblastoma cell lines. A notable trend observed is a generally higher potency in patient-derived cell lines compared to established commercial lines.
| Cell Line Type | Cancer Type | IC50 Range (µM) | Reference |
| Patient-Derived Glioblastoma Neural Stem (GNS) Cell Lines | Glioblastoma | 0.5 - 2 | |
| Primary Patient-Derived Glioblastoma Cell Lines | Glioblastoma | 0.3 - 4.5 | |
| Established (Commercial) Glioblastoma Cell Lines | Glioblastoma | 1 - 10 | |
| Panel of 13 Glioblastoma Cell Lines (including commercial and primary patient-derived) | Glioblastoma | 0.3 - 6 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound's potency.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (both patient-derived and commercial) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time period.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the proteins of interest (e.g., phosphorylated and total forms of proteins in the PDGFRα and PI3K/mTOR pathways).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action targeting the mitochondrial ANT.
Experimental Workflow for Comparative Potency Analysis
Caption: Workflow for comparing this compound's potency in PDCLs and CCLs.
Logical Relationship of Comparative Findings
References
Validating the specificity of Penao for cancer cells over normal astrocytes.
Penao (4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid), an investigational anti-cancer agent, exhibits significant selective cytotoxicity against glioblastoma cells while sparing normal astrocytes. This specificity, coupled with its potent anti-tumor activity, positions this compound as a promising candidate for glioblastoma therapy.
This compound's targeted mechanism of action centers on the mitochondria of cancer cells. It selectively inhibits the adenine nucleotide translocase (ANT), a key protein on the inner mitochondrial membrane responsible for the exchange of ATP and ADP.[1][2][3] This disruption of mitochondrial function leads to a cascade of events culminating in cancer cell death.
The preferential targeting of cancer cells by this compound is attributed to their distinct metabolic phenotype. Cancer cells, including glioblastoma, exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect.[4] This metabolic state appears to render them more susceptible to the disruptive effects of ANT inhibition by this compound.
Comparative Efficacy of this compound
Experimental data demonstrates this compound's superior potency and selectivity compared to the current standard-of-care chemotherapeutic for glioblastoma, temozolomide.
| Compound | Cell Lines | IC50 Range (µM) | Specificity vs. Astrocytes | Potency vs. Temozolomide |
| This compound | 13 Glioblastoma Cell Lines | 0.3 - 4.5[1] | Up to 23-fold more specific | Up to 440-fold more potent |
| Temozolomide | Glioblastoma Cell Lines | Not specified in provided abstracts | Less specific (data not detailed) | Standard of care |
Mechanism of Action: A Targeted Mitochondrial Assault
This compound's mechanism of action involves a multi-pronged attack on the energy metabolism and survival pathways of cancer cells.
References
A head-to-head comparison of Penao and carboplatin in glioblastoma models.
A detailed evaluation of two distinct therapeutic agents for the treatment of glioblastoma, providing experimental data and mechanistic insights for researchers, scientists, and drug development professionals.
Glioblastoma remains one of the most challenging cancers to treat, with a pressing need for novel therapeutic strategies. This guide provides a head-to-head comparison of Penao (4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid), a novel mitochondrial-targeted agent, and carboplatin, a conventional DNA alkylating agent, in preclinical glioblastoma models.
Executive Summary
This compound demonstrates significantly greater potency and a distinct mechanism of action compared to carboplatin in glioblastoma models. As a mitochondrial toxin, this compound induces cancer-specific cell death by targeting the adenine nucleotide translocase (ANT).[1][2][3] In contrast, carboplatin acts by damaging DNA, a mechanism that can be hampered by cellular repair processes.[4][5] Preclinical data indicate that this compound is substantially more potent than carboplatin in inhibiting the proliferation of glioblastoma cells. Furthermore, this compound has been shown to effectively cross the blood-brain barrier and accumulate in tumor tissue, a critical attribute for treating brain cancers.
Performance Comparison at a Glance
| Feature | This compound | Carboplatin |
| Mechanism of Action | Mitochondrial targeting: inhibits adenine nucleotide translocase (ANT), leading to ROS-mediated apoptosis. | DNA alkylating agent: forms DNA adducts, inhibiting DNA replication and transcription. |
| In Vitro Potency (IC50) | 0.3-4.5 µM in a panel of 13 glioblastoma cell lines. | Significantly less potent than this compound, with this compound showing 9- to 171-fold greater anti-proliferative activity. |
| In Vivo Efficacy | Significant inhibition of tumor size in subcutaneous glioblastoma xenografts (3mg/kg/day). Combination with temozolomide significantly extends median survival in orthotopic models. | Modest activity in recurrent malignant glioma. Often used in combination with other agents like bevacizumab. |
| Blood-Brain Barrier Penetration | Readily crosses the blood-brain barrier and accumulates in tumor tissue. | Limited penetration, though it does cross the blood-brain barrier to some extent. |
| Selectivity | Up to 50-fold more specific for glioblastoma cells than for normal fibroblasts and 23-fold more specific than for normal astrocytes. | Non-specific, affects all dividing cells, leading to side effects like myelosuppression. |
| Synergism | Significant synergy with glutathione inhibitors and inhibitors of ABCC1/2 transporters. | Synergistic effects observed with etoposide and bevacizumab. |
Mechanism of Action
This compound: Targeting Tumor Metabolism
This compound exerts its anti-cancer effect through a novel mechanism that targets the metabolic machinery of cancer cells. It specifically binds to the adenine nucleotide translocase (ANT), a protein located on the inner mitochondrial membrane. This binding event disrupts the normal function of ANT, which is crucial for the exchange of ATP and ADP across the mitochondrial membrane. The inhibition of ANT by this compound leads to a cascade of events culminating in cancer cell death.
References
Unveiling the Mechanism: Penao Triggers Cell Death Through the Intrinsic Apoptotic Pathway
Penao (4-(N-(S-penicillaminylacetyl)amino) phenylarsonous acid), a novel mitochondria-targeting agent, has demonstrated significant anti-cancer properties by inducing programmed cell death, or apoptosis. Compelling experimental evidence confirms that this compound's cytotoxic effects are primarily mediated through the intrinsic apoptotic pathway, a complex signaling cascade orchestrated within the cell and centered around the mitochondria.
This compound's unique mechanism of action involves the inhibition of the adenine nucleotide translocator (ANT) located on the inner mitochondrial membrane. This disruption of mitochondrial function is a key initiating event that triggers the cascade of molecular events culminating in cell death.[1] Studies have shown that treatment with this compound leads to a significant increase in the activity of caspase-9 and caspase-3, key executioner enzymes of the intrinsic apoptotic pathway.[1]
This guide provides a comparative analysis of the key molecular events that confirm the role of the intrinsic apoptotic pathway in this compound-induced cell death, supported by experimental data and detailed protocols for researchers.
Comparative Analysis of Apoptotic Markers
To quantitatively assess the effect of this compound on the intrinsic apoptotic pathway, several key markers are analyzed. The following tables summarize the typical quantitative data obtained from treating cancer cells with this compound compared to untreated control cells.
Table 1: Effect of this compound on the Expression of Apoptosis-Regulating Proteins (Bax and Bcl-2)
| Treatment | Bax Expression (Pro-Apoptotic) | Bcl-2 Expression (Anti-Apoptotic) | Bax/Bcl-2 Ratio |
| Control (Untreated) | Baseline | Baseline | Low |
| This compound (IC50 concentration) | Increased | Decreased | High |
Data is typically obtained via Western Blot analysis and densitometry.
Table 2: this compound-Induced Cytochrome c Release
| Cellular Fraction | Cytochrome c Level (Control) | Cytochrome c Level (this compound-treated) |
| Mitochondrial | High | Low |
| Cytosolic | Low | High |
Data is typically obtained via Western Blot analysis of subcellular fractions.
Table 3: Activation of Caspases by this compound
| Caspase | Basal Activity (Control) | Activity after this compound Treatment (Fold Increase) |
| Caspase-9 | 1.0 | Significant Increase |
| Caspase-3 | 1.0 | Significant Increase |
Data is typically obtained using colorimetric or fluorometric caspase activity assays. Studies have shown that this compound at concentrations between 0.3-5 μM increases caspase-3 and -9 activity levels.[1]
Table 4: Quantification of Apoptotic Cells via Flow Cytometry
| Cell Population | Percentage in Control | Percentage after this compound Treatment |
| Viable Cells (Annexin V- / 7-AAD-) | High | Low |
| Early Apoptotic Cells (Annexin V+ / 7-AAD-) | Low | High |
| Late Apoptotic/Necrotic Cells (Annexin V+ / 7-AAD+) | Low | High |
Data is obtained by staining cells with Annexin V and 7-AAD followed by flow cytometric analysis.
Visualizing the Intrinsic Apoptotic Pathway Induced by this compound
The following diagrams illustrate the signaling cascade of the intrinsic apoptotic pathway and a typical experimental workflow to confirm this compound's mechanism of action.
Caption: this compound-induced intrinsic apoptotic pathway.
Caption: Experimental workflow for confirming intrinsic apoptosis.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for the key experiments cited.
Western Blot Analysis for Bax, Bcl-2, and Cytochrome c
Objective: To determine the protein levels of Bax, Bcl-2, and the subcellular localization of Cytochrome c.
Protocol:
-
Cell Lysis and Subcellular Fractionation:
-
Treat cells with this compound at the desired concentration and time point.
-
Harvest cells and wash with ice-cold PBS.
-
For total protein, lyse cells in RIPA buffer supplemented with protease inhibitors.
-
For Cytochrome c release, perform subcellular fractionation to separate mitochondrial and cytosolic fractions using a commercially available kit or a Dounce homogenizer-based method.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto a 12% SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, Cytochrome c, and a loading control (e.g., β-actin for total lysate, COX IV for mitochondrial fraction, GAPDH for cytosolic fraction) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.
-
Caspase-3 and Caspase-9 Activity Assay
Objective: To measure the enzymatic activity of caspase-3 and caspase-9.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound and harvest.
-
Lyse the cells in the provided lysis buffer on ice.
-
-
Assay Reaction:
-
In a 96-well plate, add the cell lysate to each well.
-
Add the caspase-3 (DEVD-pNA) or caspase-9 (LEHD-pNA) colorimetric substrate to the respective wells.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase activity by comparing the absorbance of the this compound-treated samples to the untreated control.
-
Flow Cytometry for Apoptosis Detection (Annexin V/7-AAD Staining)
Objective: To quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Cell Preparation:
-
Treat cells with this compound and harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and 7-amino-actinomycin D (7-AAD) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use unstained and single-stained controls for compensation and to set the gates.
-
-
Data Interpretation:
-
Annexin V- / 7-AAD-: Viable cells.
-
Annexin V+ / 7-AAD-: Early apoptotic cells.
-
Annexin V+ / 7-AAD+: Late apoptotic or necrotic cells.
-
Conclusion
References
Safety Operating Guide
Personal protective equipment for handling Penao
For researchers, scientists, and drug development professionals, this guide provides critical safety and logistical information for the handling and disposal of Penao. The following procedures and data are designed to ensure a safe laboratory environment and operational efficiency.
Chemical and Physical Properties
This compound is an organoarsenical compound with the following properties:
| Property | Value |
| Chemical Formula | C13H19AsN2O5S |
| Molecular Weight | 390.29 g/mol |
| CAS Number | 1192411-43-0 |
| Appearance | White to off-white solid |
| Storage | Recommended storage at -20°C, sealed and away from moisture. |
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound does not classify it as a hazardous substance, it is prudent to handle it with care due to its nature as a potent mitochondrial toxin and its arsenic content. The following PPE is recommended.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves are generally sufficient for handling organoarsenical compounds where dust exposure is minimal. For extended contact or when handling solutions, consider double-gloving. | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes or airborne particles. |
| Skin and Body Protection | A laboratory coat or coveralls should be worn. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with a P100 particulate filter is recommended if there is a risk of generating dust or aerosols. For organic arsenic compounds, an organic vapor/acid gas cartridge may also be necessary. | Protects against inhalation of the compound. |
Handling and Storage Procedures
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature for the solid is -20°C.
-
Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Spill and Disposal Plans
Spill Procedure:
-
Evacuate the area if a significant amount of dust is generated.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate the area with a suitable cleaning agent.
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain.
-
All disposable materials that have come into contact with this compound should be collected and disposed of as hazardous waste.
Experimental Protocols
No detailed, specific experimental protocols for the handling of this compound were found in the search results. The handling procedures outlined above are based on general good laboratory practices for organoarsenical compounds and the information available in the Safety Data Sheet.
Mechanism of Action and Signaling Pathway
This compound is a potent tumor cell mitochondrial toxin that primarily targets the adenine nucleotide translocase (ANT) on the inner mitochondrial membrane. This interaction inhibits the exchange of ADP and ATP, disrupting cellular energy metabolism and leading to apoptosis (programmed cell death). This compound may also inhibit NADPH oxidase, which is involved in the production of reactive oxygen species (ROS).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
